molecular formula C41H74N7O17P3S B15597660 17-methylnonadecanoyl-CoA

17-methylnonadecanoyl-CoA

货号: B15597660
分子量: 1062.1 g/mol
InChI 键: YRGQFWRYHXUFPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

17-methylnonadecanoyl-CoA is a useful research compound. Its molecular formula is C41H74N7O17P3S and its molecular weight is 1062.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C41H74N7O17P3S

分子量

1062.1 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 17-methylnonadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-5-29(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)

InChI 键

YRGQFWRYHXUFPF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Biological Role of 17-Methylnonadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of 17-methylnonadecanoyl-CoA, a C20 iso-branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document synthesizes available data on closely related very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs) to infer its probable biological roles, metabolism, and associated experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the biological functions of less common fatty acyl-CoAs.

Introduction

This compound is the activated form of 17-methylnonadecanoic acid (isononadecanoic acid), a saturated fatty acid with a methyl branch at the antepenultimate carbon. As a member of the branched-chain fatty acid (BCFA) family, and technically also a very-long-chain fatty acid (VLCFA) due to its 20-carbon chain length, its biological significance is likely multifaceted, spanning from structural roles in cellular membranes to acting as a signaling molecule in metabolic regulation. This guide will explore these potential functions, drawing upon the broader knowledge of related lipid molecules.

Inferred Biological Roles of this compound

Regulation of Gene Expression via PPARα Activation

A primary inferred role for this compound is as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.

  • Mechanism of Action: Long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[1][2] Upon binding, PPARα undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[1] These genes are typically involved in fatty acid transport, activation, and catabolism, particularly peroxisomal β-oxidation.

  • Signaling Pathway:

    PPARa_Signaling cluster_cytoplasm Cytoplasm / Nucleus cluster_dna DNA BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization Coactivators Co-activators (e.g., PGC-1α) PPARa->Coactivators Recruitment RXR->Coactivators Recruitment PPRE PPRE (Promoter Region) Coactivators->PPRE Binding TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins

    Figure 1: Inferred PPARα signaling pathway for this compound.

Modulation of Cell Membrane Properties

Branched-chain fatty acids are integral components of bacterial cell membranes and are also found in mammalian tissues. They play a crucial role in maintaining membrane fluidity.

  • Structural Impact: The methyl branch in BCFAs disrupts the tight packing of acyl chains in the phospholipid bilayer.[3][4] This increases the fluidity of the membrane, which is essential for the function of membrane-bound proteins and for cellular adaptation to different temperatures.[5]

  • "iso" vs. "anteiso": Fatty acids with the methyl group on the antepenultimate carbon ("anteiso"), such as 17-methylnonadecanoic acid, are more effective at increasing membrane fluidity than those with the branch on the penultimate carbon ("iso").[3]

Metabolism of this compound

Biosynthesis

The biosynthesis of iso-branched-chain fatty acids starts with a branched-chain amino acid precursor. For iso-fatty acids with an odd number of carbons, such as 17-methylnonadecanoic acid, the precursor is likely derived from isovaleryl-CoA, which is a catabolic product of leucine.

  • Elongation: Isovaleryl-CoA serves as a starter unit for the fatty acid synthase (FAS) system.[6] Malonyl-CoA provides the two-carbon units for elongation until the final chain length is reached.[6]

  • Activation: The resulting 17-methylnonadecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase.

    BCFA_Biosynthesis Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA 17-Methylnonadecanoic Acid FAS->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA

    Figure 2: Biosynthesis pathway of this compound.

Catabolism

Very-long-chain and branched-chain fatty acids are primarily degraded in peroxisomes via β-oxidation because the mitochondrial β-oxidation machinery is less efficient for these substrates.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data from related compounds provide a strong basis for estimating its biochemical parameters.

ParameterMolecule(s)ValueMethodReference
PPARα Binding Affinity (Kd) C20-C24 VLCFA-CoAs3 - 29 nMFluorescence Quenching[7]
Phytanoyl-CoA, Pristanoyl-CoA (BCFA-CoAs)~11 nMFluorescence Quenching[7]
Cellular Concentration Not Available for this compound---

Experimental Protocols

Synthesis of 17-Methylnonadecanoic Acid

A practical, gram-scale synthesis for long-chain iso-fatty acids has been developed, which can be adapted for 17-methylnonadecanoic acid.

  • Starting Material: Pentadecanolide (a C15 lactone).[8]

  • Step 1: Grignard Reaction: Reaction of pentadecanolide with methylmagnesium bromide to form the tertiary alcohol intermediate.[8]

  • Step 2: Reduction: Selective reduction of the tertiary alcohol using triethylsilane and BF3·Et2O.[8]

  • Step 3: Homologation & Oxidation: A multi-step process to add two carbons to the chain, followed by oxidation to the carboxylic acid. A detailed protocol can be found in the cited literature.[8]

Lipidomics: Extraction and Quantification of this compound

This protocol is adapted from established methods for quantifying fatty acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[9]

    • Precipitate proteins by vigorous vortexing and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[9]

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. Elute with a gradient of an aqueous mobile phase (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and an appropriate internal standard.

    Lipidomics_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Cold Solvent Sample->Homogenization Extraction Protein Precipitation & Supernatant Collection Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS/MS Buffer Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

    Figure 3: General workflow for lipidomics analysis of acyl-CoAs.

PPARα Ligand Binding Affinity Assay

Several methods can be employed to determine the binding affinity (Kd) of this compound to PPARα.

  • Fluorescence Spectrophotometry: This is a common method for measuring ligand-binding affinity.[10]

    • Express and purify the PPARα ligand-binding domain (LBD).

    • Titrate the PPARα-LBD with increasing concentrations of this compound.

    • Measure the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

    • Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm to calculate the Kd.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a competitive binding assay.[11]

    • A fluorescently labeled known PPARα ligand (tracer) and a terbium-labeled anti-tag antibody that binds to the tagged PPARα-LBD are used.

    • In the absence of a competitor, binding of the tracer to the PPARα-LBD brings the terbium and the fluorophore in close proximity, resulting in a high FRET signal.

    • Addition of unlabeled this compound will compete with the tracer for binding to the PPARα-LBD, leading to a decrease in the FRET signal.

    • The IC50 value can be determined and used to calculate the binding affinity.

Conclusion and Future Directions

While direct experimental evidence remains limited, the structural characteristics of this compound strongly suggest its involvement in key cellular processes, including the regulation of gene expression through PPARα and the modulation of membrane fluidity. The protocols outlined in this guide provide a framework for researchers to further investigate the specific biological roles of this and other understudied branched-chain fatty acyl-CoAs. Future research should focus on obtaining quantitative data on its cellular concentrations, its specific binding affinities to various nuclear receptors, and its precise impact on the biophysical properties of cell membranes. Such studies will be crucial in elucidating the full spectrum of its biological functions in health and disease.

References

The Metabolic Fate of 17-Methylnonadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the putative metabolic pathway of 17-methylnonadecanoyl-CoA, a long-chain, methyl-branched fatty acyl-CoA. Due to a lack of direct research on this specific molecule, this document extrapolates from the established principles of fatty acid metabolism, particularly the pathways for branched-chain and odd-chain fatty acids. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas.

Introduction to Branched-Chain Fatty Acid Metabolism

Most naturally occurring fatty acids are straight-chain molecules with an even number of carbon atoms, which are readily metabolized through beta-oxidation in the mitochondria. However, branched-chain fatty acids, such as 17-methylnonadecanoic acid, present a metabolic challenge. The presence of a methyl group can sterically hinder the enzymes of beta-oxidation, necessitating alternative catabolic pathways. The primary mechanism for handling such structures is alpha-oxidation, a process that removes a single carbon from the carboxyl end of the fatty acid.

Putative Metabolic Pathway of this compound

The metabolism of 17-methylnonadecanoic acid is proposed to begin with its activation to this compound, followed by a series of enzymatic reactions involving both alpha- and beta-oxidation.

Cellular Uptake and Activation

Long-chain fatty acids are taken up by cells via protein-mediated transport across the plasma membrane. Once inside the cell, 17-methylnonadecanoic acid is activated to its coenzyme A (CoA) thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL). This ATP-dependent reaction traps the fatty acid within the cell and primes it for subsequent metabolic processes.

Cellular_Uptake_and_Activation 17-Methylnonadecanoic Acid (extracellular) 17-Methylnonadecanoic Acid (extracellular) Plasma Membrane Plasma Membrane 17-Methylnonadecanoic Acid (extracellular)->Plasma Membrane Uptake 17-Methylnonadecanoic Acid (intracellular) 17-Methylnonadecanoic Acid (intracellular) Plasma Membrane->17-Methylnonadecanoic Acid (intracellular) ACSL ACSL 17-Methylnonadecanoic Acid (intracellular)->ACSL This compound This compound ACSL->this compound AMP + PPi AMP + PPi ACSL->AMP + PPi ATP ATP ATP->ACSL CoA CoA CoA->ACSL

Cellular uptake and activation of 17-methylnonadecanoic acid.

Peroxisomal Alpha-Oxidation

Due to the methyl group at the 17th position (an anteiso-methyl branch), standard beta-oxidation is initially blocked. Therefore, this compound is likely transported into the peroxisome to undergo alpha-oxidation. This process removes the carboxyl carbon, yielding 16-methyloctadecanoyl-CoA (anteiso-nonadecanoyl-CoA).

The steps of alpha-oxidation are analogous to those for phytanic acid[1][2][3]:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) or a similar enzyme hydroxylates the alpha-carbon (C2) of this compound to form 2-hydroxy-17-methylnonadecanoyl-CoA.

  • Cleavage: A lyase, such as 2-hydroxyphytanoyl-CoA lyase (HACL1), cleaves the C1-C2 bond, releasing formyl-CoA and forming the aldehyde 16-methyloctadecanal.

  • Oxidation: The aldehyde is oxidized to 16-methyloctadecanoic acid by an aldehyde dehydrogenase.

  • Activation: The resulting fatty acid is then activated to 16-methyloctadecanoyl-CoA.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome This compound This compound PHYH PHYH-like oxygenase This compound->PHYH 2-Hydroxy-17-methylnonadecanoyl-CoA 2-Hydroxy-17-methylnonadecanoyl-CoA HACL1 HACL1-like lyase 2-Hydroxy-17-methylnonadecanoyl-CoA->HACL1 16-Methyloctadecanal 16-Methyloctadecanal ALDH Aldehyde Dehydrogenase 16-Methyloctadecanal->ALDH Formyl-CoA Formyl-CoA 16-Methyloctadecanoic Acid 16-Methyloctadecanoic Acid ACSL ACSL 16-Methyloctadecanoic Acid->ACSL 16-Methyloctadecanoyl-CoA 16-Methyloctadecanoyl-CoA PHYH->2-Hydroxy-17-methylnonadecanoyl-CoA HACL1->16-Methyloctadecanal HACL1->Formyl-CoA ALDH->16-Methyloctadecanoic Acid ACSL->16-Methyloctadecanoyl-CoA

Proposed alpha-oxidation of this compound.

Mitochondrial Beta-Oxidation

Following one round of alpha-oxidation, the resulting 16-methyloctadecanoyl-CoA is an 18-carbon fatty acyl-CoA with a methyl branch at an even-numbered carbon from the carboxyl end. This structure is amenable to mitochondrial beta-oxidation. The fatty acyl-CoA is transported into the mitochondria via the carnitine shuttle. Beta-oxidation proceeds in cycles, each removing a two-carbon acetyl-CoA unit.

Since 16-methyloctadecanoic acid is an odd-chain fatty acid in terms of its total carbon number (19), its complete beta-oxidation will ultimately yield several molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrion 16-Methyloctadecanoyl-CoA 16-Methyloctadecanoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral 16-Methyloctadecanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA x cycles Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->Citric Acid Cycle

Mitochondrial beta-oxidation of 16-methyloctadecanoyl-CoA.

Quantitative Data

Direct quantitative data for the metabolism of this compound is not available in the current literature. However, data from studies on similar branched-chain and odd-chain fatty acids can provide an estimate of metabolic flux and enzyme kinetics. The following table summarizes representative data for related compounds.

ParameterFatty AcidValueOrganism/SystemReference
Enzyme Activity
Acyl-CoA SynthetasePhytanic AcidKm = 5 µMRat Liver MicrosomesHypothetical
Phytanoyl-CoA HydroxylasePhytanoyl-CoAVmax = 1.5 nmol/min/mg proteinHuman FibroblastsHypothetical
Metabolic Flux
α-Oxidation RatePhytanic Acid0.5 nmol/h/mg proteinCultured Human FibroblastsHypothetical
β-Oxidation RatePristanic Acid2.0 nmol/h/mg proteinRat Liver PeroxisomesHypothetical
Cellular Concentration
Total Acyl-CoAs-12 - 80 pmol/106 cellsMammalian Cells[4]

Experimental Protocols

The following section details experimental protocols that can be adapted to study the metabolism of this compound.

Synthesis of Radiolabeled 17-Methylnonadecanoic Acid

Objective: To synthesize radiolabeled 17-methylnonadecanoic acid for use in metabolic tracer studies.

Principle: A common method for radiolabeling fatty acids is through the use of a radiolabeled precursor, such as [14C] or [3H]-methyl iodide, in a multi-step organic synthesis.

Protocol:

  • Synthesize a suitable precursor molecule, such as a long-chain ester with a terminal leaving group.

  • React the precursor with radiolabeled methyl magnesium iodide (Grignard reagent) to introduce the labeled methyl group at the 17th position.

  • Perform a series of reactions to convert the functional group at the other end of the chain to a carboxylic acid.

  • Purify the final product, radiolabeled 17-methylnonadecanoic acid, using high-performance liquid chromatography (HPLC).

  • Confirm the identity and purity of the product by mass spectrometry and measure its specific activity using a scintillation counter.

Synthesis_Workflow Precursor Synthesis Precursor Synthesis Grignard Reaction Grignard Reaction Precursor Synthesis->Grignard Reaction [14C]CH3MgI Carboxylic Acid Formation Carboxylic Acid Formation Grignard Reaction->Carboxylic Acid Formation HPLC Purification HPLC Purification Carboxylic Acid Formation->HPLC Purification Analysis & Quantification Analysis & Quantification HPLC Purification->Analysis & Quantification Mass Spec, Scintillation

Workflow for synthesizing radiolabeled 17-methylnonadecanoic acid.

In Vitro Fatty Acid Oxidation Assay

Objective: To measure the rate of oxidation of 17-methylnonadecanoic acid in cultured cells or isolated mitochondria.

Principle: Cells or mitochondria are incubated with radiolabeled 17-methylnonadecanoic acid. The rate of its oxidation is determined by measuring the production of radiolabeled water-soluble metabolites (for beta-oxidation) or 14CO2 (if the carboxyl carbon is labeled, for alpha-oxidation).

Protocol:

  • Culture cells (e.g., hepatocytes, fibroblasts) to confluence in appropriate multi-well plates.

  • Prepare a solution of radiolabeled 17-methylnonadecanoic acid complexed to bovine serum albumin (BSA).

  • Wash the cells with serum-free medium and then incubate with the radiolabeled fatty acid-BSA complex for a defined period (e.g., 2 hours) at 37°C.

  • To measure beta-oxidation, stop the reaction by adding perchloric acid. Centrifuge to pellet the cell debris. The supernatant contains the radiolabeled water-soluble metabolites (e.g., acetyl-CoA). Measure the radioactivity in the supernatant using a scintillation counter.

  • To measure alpha-oxidation (using [1-14C]-17-methylnonadecanoic acid), the incubation is performed in a sealed flask. The reaction is stopped with acid, and the released 14CO2 is trapped on a filter paper soaked in a CO2-trapping agent. The radioactivity on the filter paper is then counted.

  • Normalize the results to the total protein content of the cell lysate.

Analysis of this compound by LC-MS/MS

Objective: To identify and quantify this compound and its metabolic intermediates in cell or tissue extracts.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the analysis of acyl-CoA esters.

Protocol:

  • Extraction: Homogenize cell pellets or tissue samples in a cold solvent mixture (e.g., acetonitrile/isopropanol/water). Add an internal standard (e.g., a commercially available odd-chain acyl-CoA like C17:0-CoA).

  • Purification: Use solid-phase extraction (SPE) to enrich for acyl-CoA esters and remove interfering substances.

  • LC Separation: Separate the acyl-CoA esters using a reverse-phase C18 column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For each acyl-CoA, a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment) are monitored.

  • Quantification: Calculate the concentration of each acyl-CoA species by comparing its peak area to that of the internal standard.

LCMS_Workflow Sample Homogenization Sample Homogenization Solid-Phase Extraction Solid-Phase Extraction Sample Homogenization->Solid-Phase Extraction Internal Std. LC Separation LC Separation Solid-Phase Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for the analysis of acyl-CoA esters by LC-MS/MS.

Conclusion

While direct experimental evidence for the metabolism of this compound is currently lacking, a putative pathway can be constructed based on our understanding of branched-chain and odd-chain fatty acid catabolism. This guide provides a theoretical framework and practical experimental approaches for researchers to investigate the metabolic fate of this and other novel fatty acids. Further research in this area will be crucial for a more complete understanding of lipid metabolism and its role in health and disease.

References

The Endogenous Presence and Analysis of Long-Chain Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a vast array of metabolic processes. They are central to fatty acid metabolism, including β-oxidation and the synthesis of complex lipids, and also play significant roles in cellular signaling and the regulation of gene expression.[1] The diversity of acyl-CoAs, varying in chain length, saturation, and branching, allows for a wide range of biological functions. While the specific molecule 17-methylnonadecanoyl-CoA is not a commonly reported endogenous compound, the study of other long-chain and branched-chain acyl-CoAs provides a robust framework for understanding the potential roles and analytical challenges associated with such molecules.

This guide provides an in-depth overview of the methodologies used to detect and quantify long-chain acyl-CoAs, summarizes available quantitative data for analogous compounds, and describes the biosynthetic pathways for branched-chain fatty acids.

Quantitative Data on Endogenous Long-Chain Acyl-CoAs

The quantification of acyl-CoAs in biological samples is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the identification and quantification of a wide range of acyl-CoA species.[2][3] The tables below summarize representative quantitative data for various long-chain acyl-CoAs in different mammalian cell lines.

Table 1: Fatty Acyl-CoA Content in RAW264.7 and MCF7 Cells [2]

Fatty Acyl-CoA SpeciesRAW264.7 Cells (pmol/10⁶ cells)MCF7 Cells (pmol/10⁶ cells)
Total Fatty Acyl-CoAs 12 ± 1.0 80.4 ± 6.1
C14:0-CoA (Myristoyl-CoA)0.8 ± 0.13.2 ± 0.2
C16:0-CoA (Palmitoyl-CoA)3.5 ± 0.312.1 ± 0.8
C16:1-CoA (Palmitoleoyl-CoA)0.5 ± 0.12.5 ± 0.2
C18:0-CoA (Stearoyl-CoA)1.2 ± 0.14.5 ± 0.3
C18:1-CoA (Oleoyl-CoA)2.1 ± 0.210.3 ± 0.7
C18:2-CoA (Linoleoyl-CoA)0.3 ± 0.01.8 ± 0.1
C20:0-CoA (Arachidoyl-CoA)0.1 ± 0.00.9 ± 0.1
C20:4-CoA (Arachidonoyl-CoA)0.2 ± 0.01.1 ± 0.1
C22:0-CoA (Behenoyl-CoA)0.2 ± 0.02.3 ± 0.2
C24:0-CoA (Lignoceroyl-CoA)0.3 ± 0.010.5 ± 0.9
C24:1-CoA (Nervonoyl-CoA)0.2 ± 0.09.8 ± 0.8
C26:0-CoA (Cerotoyl-CoA)0.1 ± 0.011.4 ± 1.0
C26:1-CoA (Hexacosenoyl-CoA)0.1 ± 0.010.0 ± 0.9

Values are presented as mean ± standard deviation.

Experimental Protocols

The analysis of acyl-CoAs presents analytical challenges due to their low abundance and susceptibility to degradation. The following protocol outlines a general method for the extraction and quantification of long-chain acyl-CoAs from cultured cells using LC-MS/MS.

Protocol: Quantification of Fatty Acyl-CoAs by LC-MS/MS[2]

1. Materials and Reagents:

  • Methanol, isopropanol, and water (LC-MS grade)

  • Formic acid

  • Odd-chain-length fatty acyl-CoA internal standards (e.g., C15:0-CoA, C17:0-CoA)

  • Cultured cells (e.g., 1-10 x 10⁶ cells)

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen

2. Sample Preparation and Extraction:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Centrifuge the cell suspension and discard the supernatant.

  • Immediately freeze the cell pellet in liquid nitrogen.

  • For extraction, add 1 mL of ice-cold isopropanol/water (80:20, v/v) containing a known amount of odd-chain-length fatty acyl-CoA internal standards to the cell pellet.

  • Thoroughly vortex the mixture to lyse the cells and extract the acyl-CoAs.

  • Incubate the mixture on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (70:30, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to separate the acyl-CoA species.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standards. A common product ion for acyl-CoAs corresponds to the coenzyme A moiety.

4. Quantification:

  • Generate a standard curve using known concentrations of acyl-CoA standards.

  • Calculate the peak area ratios of the endogenous acyl-CoAs to their corresponding odd-chain-length internal standards.

  • Determine the concentration of each acyl-CoA in the sample by comparing the peak area ratios to the standard curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids are synthesized using branched-chain amino acids as primers.[4] The following diagram illustrates the general pathway for the synthesis of a branched-chain fatty acid and its subsequent activation to a branched-chain fatty acyl-CoA.

BCFAsynthesis BC_AA Branched-Chain Amino Acid (e.g., Valine, Leucine) BC_Ketoacid Branched-Chain α-Keto Acid BC_AA->BC_Ketoacid Transamination BC_AcylCoA_primer Branched-Chain Acyl-CoA Primer (e.g., Isobutyryl-CoA) BC_Ketoacid->BC_AcylCoA_primer Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BC_AcylCoA_primer->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA Elongation (repeated cycles) ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL BC_AcylCoA Branched-Chain Fatty Acyl-CoA ACSL->BC_AcylCoA AMP_PPi AMP + PPi ACSL->AMP_PPi CoA_ATP CoA + ATP CoA_ATP->ACSL

Caption: Biosynthesis of a branched-chain fatty acyl-CoA.

Experimental Workflow for Acyl-CoA Profiling

The following diagram outlines the typical workflow for the analysis of acyl-CoAs from biological samples using LC-MS/MS.

AcylCoAWorkflow Sample Biological Sample (Cells or Tissue) Extraction Extraction with Internal Standards Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (Standard Curve) Data->Quant Result Acyl-CoA Profile Quant->Result

Caption: Workflow for LC-MS/MS-based acyl-CoA profiling.

Conclusion

While the endogenous presence of this compound remains to be established, the analytical techniques and biosynthetic principles outlined in this guide for other long-chain and branched-chain acyl-CoAs provide a solid foundation for future investigations. The continued development of sensitive and robust analytical methods, such as high-resolution mass spectrometry, will be crucial in expanding our understanding of the full spectrum of acyl-CoA diversity and function in biological systems.[5] Researchers and drug development professionals can leverage these methodologies to explore the roles of novel fatty acyl-CoAs in health and disease.

References

function of branched-chain fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Branched-Chain Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain.[1] They are primarily categorized into two main types based on the position of the methyl group: iso-BCFAs, with a methyl branch on the penultimate carbon, and anteiso-BCFAs, with the branch on the antepenultimate carbon.[2][3] While present in the human body in relatively low concentrations, BCFAs and their activated forms, branched-chain fatty acyl-CoAs (BCFA-CoAs), are far from inert. They are crucial metabolic intermediates and signaling molecules with diverse biological functions.[2]

Humans acquire BCFAs through diet, particularly from dairy and meat products, and through endogenous synthesis from branched-chain amino acids (BCAAs).[4][5] Once metabolized to their CoA thioesters, these molecules participate in a range of cellular processes, from energy metabolism and membrane structure to the regulation of gene expression.[6][7] Emerging research has highlighted their roles in metabolic disorders, inflammation, and cancer, making BCFA-CoAs a topic of significant interest for therapeutic development.[2][4][8] This guide provides a comprehensive overview of the core functions of BCFA-CoAs, detailing their metabolic pathways, signaling roles, and the experimental methodologies used to study them.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The cellular pool of BCFA-CoAs is maintained through a balance of biosynthesis from BCAAs and subsequent degradation via oxidative pathways.

Biosynthesis of BCFA-CoAs from Branched-Chain Amino Acids

In mammals and bacteria, BCFA-CoAs are synthesized from the catabolism of the three essential branched-chain amino acids: leucine, isoleucine, and valine.[9][10] This process begins with a transamination reaction to form the corresponding α-keto acids, followed by an oxidative decarboxylation to produce the final BCFA-CoA primers.[10][11]

  • Transamination : A branched-chain amino acid transaminase converts the BCAA to its respective branched-chain α-keto acid (BCKA).[11]

  • Oxidative Decarboxylation : The branched-chain α-keto acid dehydrogenase (BCKD) complex, a key regulatory enzyme, catalyzes the decarboxylation of the BCKA to form a branched-chain acyl-CoA.[10][11]

    • Leucine yields isovaleryl-CoA (iso).

    • Isoleucine yields 2-methylbutyryl-CoA (anteiso).

    • Valine yields isobutyryl-CoA (iso).

These newly synthesized BCFA-CoAs serve as primary precursors, or "primers," for the fatty acid synthase (FAS) system to initiate the synthesis of longer-chain BCFAs.[7][10] The FAS then extends these primers by sequentially adding two-carbon units from malonyl-CoA.[7]

G cluster_bcaas Branched-Chain Amino Acids (BCAAs) cluster_bckas Branched-Chain α-Keto Acids (BCKAs) cluster_bcfacoas Branched-Chain Acyl-CoAs (Primers) Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transaminase Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transaminase Valine Valine KIV α-Ketoisovalerate Valine->KIV Transaminase Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKD Complex Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKD Complex Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKD Complex FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Primer Methylbutyryl_CoA->FAS Primer Isobutyryl_CoA->FAS Primer BCFAs Long-Chain BCFAs (iso & anteiso) FAS->BCFAs Elongation (+ Malonyl-CoA)

Diagram 1. Biosynthesis of BCFA-CoAs from BCAAs.
Degradation of Branched-Chain Fatty Acyl-CoAs

The degradation of fatty acids, including BCFAs, occurs primarily through β-oxidation in both mitochondria and peroxisomes.[12] However, the methyl branches in BCFAs require specific enzymatic steps to bypass the steric hindrance they present to standard β-oxidation enzymes.[12] For example, the catabolism of phytanic acid, a multi-branched fatty acid, begins with α-oxidation in peroxisomes to remove the first carboxyl group, allowing the shortened chain to then enter the β-oxidation pathway.[12][13] The end products of BCFA oxidation are typically acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle for energy production.[12][14]

Core Functions and Signaling Pathways

BCFA-CoAs are not merely metabolic intermediates; they are potent signaling molecules that directly influence gene transcription and cellular processes.

High-Affinity Ligands for PPARα

A primary function of BCFA-CoAs is their role as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[6][15] PPARα is a nuclear receptor that acts as a key transcription factor regulating lipid metabolism.[15] Studies have shown that the CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, are much more potent activators of PPARα than their corresponding free fatty acids.[6]

Upon binding, BCFA-CoAs induce a conformational change in PPARα, promoting its heterodimerization with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[15] This binding recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[15]

G cluster_nucleus Nucleus BCFA_CoA Branched-Chain Fatty Acyl-CoA PPARa PPARα BCFA_CoA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->TargetGenes Initiates MetabolicResponse Increased Fatty Acid Oxidation Anti-inflammatory Effects TargetGenes->MetabolicResponse Leads to

Diagram 2. PPARα signaling pathway activation by BCFA-CoAs.
Regulation of Lipid Synthesis and Inflammation

Beyond PPARα, BCFAs have been shown to modulate the expression of other key genes involved in lipid metabolism and inflammation. Studies in HepG2 liver cells have demonstrated that different isomers can have opposing effects.[4]

  • iso-BCFAs : 14-methylpentadecanoic acid (an iso-BCFA) was found to decrease the mRNA expression of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), a major transcription factor that regulates FASN.[4] This suggests a role for iso-BCFAs in downregulating lipid synthesis.[4] The same study also showed that this iso-BCFA lowered the expression of inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6).[4]

  • anteiso-BCFAs : In contrast, 12-methyltetradecanoic acid (an anteiso-BCFA) increased the mRNA levels of FASN, CRP, and IL-6, suggesting it may promote lipid synthesis and a pro-inflammatory state.[4]

These findings highlight the isomer-specific functions of BCFAs and suggest they could be targeted to modulate metabolic and inflammatory pathways.

Role in Cancer and Metabolic Disease

The ability of BCFA-CoAs and their derivatives to influence fundamental cellular processes has implications for several diseases.

  • Cancer : BCFAs have demonstrated cytotoxic effects against various cancer cell lines, including breast, prostate, and liver cancer.[2] The proposed mechanism involves the inhibition of fatty acid biosynthesis within cancer cells, which are highly dependent on this pathway for proliferation.[16][17] Specifically, BCFAs can inhibit key enzymes like fatty acid synthase and acetyl-CoA carboxylase.[16][17]

  • Metabolic Disorders : Altered levels of BCFAs are associated with metabolic diseases.[8] Lower serum concentrations of iso-BCFAs have been observed in obese patients, with levels inversely correlated with triglycerides and CRP.[4] This aligns with the gene expression data suggesting a beneficial role for iso-BCFAs in reducing lipogenesis and inflammation.[4] Their ability to activate PPARα also contributes to lipid-lowering effects.[15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on BCFA function.

Table 1: In Vivo Antitumor Activity of iso-15:0 [2]

Cancer Type Animal Model Effective Dose Outcome
Prostate Cancer Rodent Xenograft 35–105 mg/kg/day Growth suppression
Liver Cancer Rodent Xenograft 70 mg/kg/day Growth suppression

| T-cell non-Hodgkin Lymphoma | Rodent Xenograft | 70 mg/kg/day | Growth suppression |

Table 2: Binding Affinity of Fatty Acyl-CoAs and Free Fatty Acids to PPARα [6]

Ligand Type Dissociation Constant (Kd)
Phytanoyl-CoA BCFA-CoA ~11 nM
Pristanoyl-CoA BCFA-CoA ~11 nM
Very-Long-Chain Fatty Acyl-CoAs VLCFA-CoA 10-20 nM
Very-Long-Chain Free Fatty Acids VLCFA Weak binding

| Arachidonic Acid | Free Fatty Acid | 20 nM |

Table 3: Relative mRNA Expression Changes in HepG2 Cells Treated with BCFAs [4]

Gene Treatment with iso-BCFA (14-MPA) Treatment with anteiso-BCFA (12-MTA)
FASN Decreased Increased
SREBP1 Decreased No significant change
CRP Decreased Increased

| IL-6 | Decreased | Increased |

Key Experimental Protocols

Investigating the function of BCFA-CoAs requires specialized analytical and molecular biology techniques.

Protocol 1: Quantification of BCFAs and BCFA-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance lipids like BCFAs and their CoA esters in biological samples.[13][18][19]

Methodology Outline:

  • Sample Preparation :

    • Extraction : Acyl-CoAs are extracted from homogenized tissues or cells using methods that preserve their integrity.[18]

    • Hydrolysis (for total BCFAs) : To measure total fatty acid content, an acid hydrolysis step is performed to release fatty acids from their CoA esters and complex lipids.[13]

    • Derivatization : The free fatty acids are derivatized to enhance their ionization efficiency and chromatographic separation. A common method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[13]

  • Chromatographic Separation :

    • Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the different fatty acid species.[13][19] A combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used for comprehensive analysis of acyl-CoAs of varying chain lengths.[19]

  • Mass Spectrometry Detection :

    • The separated molecules are ionized, typically using electrospray ionization (ESI).

    • Tandem mass spectrometry (MS/MS) is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[13][18]

  • Quantification :

    • Concentrations are determined by comparing the signal of the target analyte to a calibration curve generated from known standards. Deuterated internal standards are used to correct for variations in extraction and ionization.[13]

G Sample Biological Sample (Plasma, Tissue, Cells) Extraction Extraction & Hydrolysis (to release free FAs) Sample->Extraction Derivatization Derivatization (e.g., TMAE esters) Extraction->Derivatization UHPLC UHPLC Separation (e.g., Reversed Phase) Derivatization->UHPLC MS Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) UHPLC->MS Data Data Analysis & Quantification (vs. internal standards) MS->Data

Diagram 3. Experimental workflow for LC-MS/MS quantification of BCFAs.
Protocol 2: PPARα Activation Reporter Gene Assay

This cell-based assay is used to determine if a compound, such as a BCFA, can activate the PPARα receptor and induce gene transcription.

Methodology Outline:

  • Cell Culture : A suitable cell line, often HepG2 (human liver cells), is cultured under standard conditions.[15][20]

  • Transfection :

    • Cells are transiently transfected with two plasmids:

      • An expression vector containing the gene for the PPARα ligand-binding domain fused to a DNA-binding domain.

      • A reporter vector containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).

  • Treatment : Transfected cells are treated with various concentrations of the test compound (e.g., a specific BCFA or BCFA-CoA) or a known PPARα agonist (positive control).[15]

  • Lysis and Assay : After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Analysis : An increase in luciferase activity compared to untreated control cells indicates that the test compound activated PPARα, leading to the transcription of the reporter gene.[15]

Protocol 3: Analysis of Gene Expression by Real-Time RT-PCR

To validate the downstream effects of BCFA-CoA signaling, quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure changes in the mRNA levels of target genes.

Methodology Outline:

  • Cell Culture and Treatment : Cells (e.g., HepG2 or adipocytes) are treated with the BCFA of interest for a specified time (e.g., 48 hours).[1][4]

  • RNA Extraction : Total RNA is isolated from both treated and control cells using a standard RNA purification kit.

  • Reverse Transcription (RT) : The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR (qPCR) : The cDNA is used as a template for PCR with primers specific to the target genes (FASN, SREBP1, ACOX1, CRP, etc.) and a reference (housekeeping) gene. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing the amplification to be monitored in real-time.

  • Analysis : The relative expression of the target gene is calculated (often using the ΔΔCt method) by normalizing its expression to the reference gene and comparing the treated sample to the untreated control.[4]

Conclusion and Future Directions

Branched-chain fatty acyl-CoAs are emerging from the background of lipid metabolism as critical signaling molecules with profound effects on gene expression, cellular proliferation, and inflammation. Their function as high-affinity PPARα ligands positions them as key regulators of fatty acid oxidation.[6] Furthermore, the isomer-specific effects of iso- and anteiso-BCFAs on genes related to lipid synthesis and inflammation open new avenues for research and therapeutic intervention in metabolic diseases and cancer.[4]

Future research should focus on elucidating the precise molecular mechanisms that differentiate the actions of iso- and anteiso-BCFAs. Investigating their roles in other signaling pathways, such as the MAPK/NFκB pathway, is also a critical next step.[4] For drug development professionals, the unique bioactivities of specific BCFAs present an opportunity to design novel therapeutics for managing metabolic syndrome, inflammatory conditions, and certain types of cancer. A deeper understanding of the absorption, metabolism, and signaling functions of these fascinating molecules will be essential to harnessing their full therapeutic potential.

References

A Technical Guide to the Discovery and Identification of Novel Long-Chain Branched-Chain Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the discovery, identification, and characterization of novel long-chain branched-chain acyl-Coenzyme A (acyl-CoA) thioesters, with a focus on a representative yet currently uncharacterized molecule, 17-methylnonadecanoyl-CoA. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The structural diversity of these molecules, particularly those with branched chains, presents unique challenges and opportunities for understanding their biological roles. This document outlines the key experimental protocols, from synthesis and sample preparation to advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents a framework for data interpretation and visualization of relevant metabolic pathways.

Introduction to Long-Chain Branched-Chain Acyl-CoAs

Acyl-CoAs are central metabolites in cellular biochemistry, participating in energy metabolism, the biosynthesis of complex lipids, post-translational modification of proteins, and the regulation of gene expression.[1] While straight-chain fatty acyl-CoAs are well-studied, branched-chain fatty acyl-CoAs (BCFA-CoAs) represent a less explored class of molecules. The presence of methyl branches along the acyl chain alters their physical and chemical properties, influencing their metabolic fate and biological activity.

The synthesis of branched-chain fatty acids can be initiated from branched-chain amino acids like valine, leucine, and isoleucine, which are converted to their corresponding α-keto acids and then serve as primers for fatty acid synthesis.[1] Elongation of these primers is carried out by fatty acid elongase enzymes (ELOVLs).[2] For instance, ELOVL3 has been shown to be highly active in elongating iso- and anteiso-C17:0 acyl-CoAs.[2]

This guide will use the hypothetical molecule this compound to illustrate the workflow for identifying and characterizing such novel long-chain branched-chain acyl-CoAs.

Synthesis of this compound

The synthesis of a novel acyl-CoA, such as this compound, is essential for its use as an analytical standard and for in vitro functional studies. Both chemical and enzymatic approaches can be employed.

Chemo-Enzymatic Synthesis

A robust method for synthesizing acyl-CoAs involves a two-step chemo-enzymatic process. First, the corresponding fatty acid (17-methylnonadecanoic acid) is synthesized, which can then be enzymatically ligated to Coenzyme A.

Experimental Protocol: Synthesis of 17-methylnonadecanoic acid

A potential synthetic route for 17-methylnonadecanoic acid could involve the Negishi coupling reaction, which has been successfully used for the synthesis of very-long-chain polyunsaturated fatty acids.[3]

  • Reactant Preparation: Start with a suitable long-chain alkyl halide and a shorter chain organozinc reagent containing the desired methyl branch at the appropriate position.

  • Catalysis: The reaction is catalyzed by a palladium or nickel complex.

  • Reaction Conditions: The coupling reaction is typically carried out in an inert atmosphere at room temperature or with gentle heating.

  • Purification: The resulting fatty acid is purified using column chromatography on silica (B1680970) gel.

Experimental Protocol: Enzymatic Ligation to CoA

Fatty acyl-CoA ligases (FACLs) catalyze the ATP-dependent conversion of a fatty acid to its corresponding acyl-CoA.[4]

  • Reaction Mixture Preparation: In a final volume of 100 µL, combine 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM TCEP, 0.5 mM 17-methylnonadecanoic acid, 2 mM Coenzyme A, 3 mM ATP, and 20% glycerol.[4]

  • Enzyme Addition: Initiate the reaction by adding 1 µM of a suitable fatty acyl-CoA ligase.

  • Incubation: Incubate the reaction mixture at 25°C for 60 minutes.[4]

  • Termination: Stop the reaction by adding 0.5 µL of formic acid.[4]

  • Protein Removal: Centrifuge the reaction mixture at 15,000 x g for 10 minutes at 4°C to pellet the protein.[4]

  • Analysis: The supernatant containing the synthesized this compound can then be analyzed by HPLC or LC-MS/MS.

Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the analysis of acyl-CoAs.[5]

Sample Preparation and Extraction

Proper sample preparation is critical for the accurate quantification of acyl-CoAs due to their susceptibility to degradation.

Experimental Protocol: Extraction of Acyl-CoAs from Biological Samples

  • Cell Harvesting: For cultured cells, rapidly scrape the cells into a corner of the tilted dish and create a uniform suspension in the residual medium to avoid centrifugation losses.[1]

  • Extraction: A common method involves protein precipitation and extraction with an organic solvent mixture. A modified Bligh-Dyer extraction can be effective.

  • Internal Standards: To account for extraction efficiency and instrument variability, spike the samples with a suitable internal standard, such as an odd-chain length or stable isotope-labeled acyl-CoA.

  • Storage: Store the dried extracts at -80°C to minimize degradation.

LC-MS/MS Analysis

Experimental Protocol: LC-MS/MS for Acyl-CoA Profiling

  • Chromatographic Separation: Use a reverse-phase C18 column for separation. A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) can be employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM by selecting the precursor ion (the [M+H]⁺ ion of the acyl-CoA) and a specific product ion. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da phospho-ADP moiety.[6][7]

Table 1: Hypothetical MRM Transitions for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1076.7569.735
Palmitoyl-CoA (C16:0)1006.6499.635
Stearoyl-CoA (C18:0)1034.7527.735
Oleoyl-CoA (C18:1)1032.7525.735

Note: The m/z values for this compound are calculated based on its chemical formula.

Structural Elucidation of Branched-Chain Acyl-CoAs

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the position of the methyl branch. While direct MS/MS of the acyl-CoA can be informative, analysis of the corresponding fatty acid methyl ester (FAME) often provides clearer fragmentation patterns for locating the branch point.

Experimental Protocol: Derivatization to FAME and GC-MS/MS Analysis

  • Hydrolysis: Hydrolyze the acyl-CoA to release the free fatty acid.

  • Methylation: Convert the fatty acid to its methyl ester using a reagent like diazomethane (B1218177) or by heating with methanolic HCl.

  • GC-MS/MS Analysis: Analyze the FAME by gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS).

  • Fragmentation Analysis: The fragmentation pattern of the FAME molecular ion can reveal the branch position. For example, iso-branched FAMEs often show a characteristic loss of the terminal isopropyl group ([M-43]), while anteiso-branched FAMEs show losses of the terminal ethyl ([M-29]) and isobutyl ([M-57]) groups.[8]

Potential Biological Roles and Signaling Pathways

While the specific functions of this compound are unknown, long-chain acyl-CoAs are known to be involved in various signaling pathways. One such pathway is the regulation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

AMPK Signaling Pathway

Long-chain fatty acyl-CoA esters can bind to the Allosteric Drug and Metabolite (ADaM) site on the AMPK β1 subunit, leading to its activation.[9] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA. This, in turn, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the mitochondrial import and β-oxidation of long-chain fatty acids.

AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes

Caption: Hypothetical activation of AMPK signaling by this compound.

Experimental Workflow Visualization

The overall process for the discovery and identification of a novel long-chain branched-chain acyl-CoA can be summarized in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis and Standard Preparation cluster_analysis Analysis of Biological Samples cluster_data Data Interpretation synthesis Chemo-enzymatic Synthesis of This compound lcms LC-MS/MS Analysis (Acyl-CoA Profiling) synthesis->lcms Internal Standard extraction Extraction of Acyl-CoAs from Biological Matrix extraction->lcms derivatization Hydrolysis and Derivatization to FAME lcms->derivatization quantification Quantification of This compound lcms->quantification gcms GC-MS/MS Analysis (Branch Point Determination) derivatization->gcms identification Structural Confirmation gcms->identification

Caption: Workflow for the identification of this compound.

Conclusion

The discovery and characterization of novel long-chain branched-chain acyl-CoAs like this compound hold significant potential for uncovering new metabolic pathways and signaling molecules. The methodologies outlined in this guide, combining chemical synthesis, advanced mass spectrometry techniques, and a systematic workflow, provide a robust framework for researchers in lipidomics and drug development. While the biological functions of this compound remain to be elucidated, the tools and approaches described herein will be instrumental in such future investigations.

References

The Metabolic Journey of 17-Methylnonadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 17-methylnonadecanoyl-CoA, a C19:0 iso-branched-chain fatty acyl-CoA. Drawing upon established principles of fatty acid metabolism, this document elucidates the catabolic pathway, identifies key enzymatic players, and quantifies the expected metabolic outputs. Detailed experimental protocols for the analysis of branched-chain fatty acid metabolism are provided, alongside visual representations of the core metabolic and experimental workflows to facilitate a deeper understanding for researchers in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cell membranes and signaling molecules. Their metabolism is intricately linked to the catabolism of branched-chain amino acids (BCAAs) and plays a role in various physiological and pathological states. 17-methylnonadecanoic acid is an iso-branched saturated fatty acid. Once activated to its coenzyme A (CoA) ester, this compound, it enters the cellular metabolic machinery for catabolism. Understanding the metabolic fate of this specific BCF A is crucial for elucidating its biological roles and its potential as a biomarker or therapeutic target.

The Catabolic Pathway of this compound

The primary metabolic fate of this compound is catabolism through the mitochondrial β-oxidation pathway. Due to its iso-branched structure with a methyl group at the ω-2 position (carbon 17), it can be processed by the standard β-oxidation machinery without the need for an initial α-oxidation step, which is required for fatty acids with β-methyl branches like phytanic acid.[1][2][3]

The β-oxidation of this compound proceeds through successive cycles, each cleaving a two-carbon unit in the form of acetyl-CoA. This process is repeated until the final few carbons, which include the branch point, remain.

Products of β-Oxidation

The complete β-oxidation of one molecule of this compound (a C19 fatty acyl-CoA) will undergo seven cycles of β-oxidation. The final cycle will process a five-carbon branched-chain acyl-CoA, isovaleryl-CoA. The cleavage of isovaleryl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][5]

Table 1: Quantitative Yields from the β-Oxidation of this compound

ProductMoles per mole of this compound
Acetyl-CoA8
Propionyl-CoA1
FADH₂7
NADH7
Subsequent Metabolism of End Products
  • Acetyl-CoA: Enters the citric acid cycle (TCA cycle) for complete oxidation to CO₂ and H₂O, generating further ATP. It can also be a substrate for the synthesis of other molecules like ketone bodies or for fatty acid elongation.

  • Propionyl-CoA: Is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA by methylmalonyl-CoA mutase. Succinyl-CoA is an intermediate of the TCA cycle and can be further metabolized.[6][7]

Signaling Pathways and Logical Relationships

The metabolism of this compound is embedded within the broader context of cellular fatty acid and amino acid metabolism.

Metabolic_Pathway_of_17_Methylnonadecanoyl_CoA cluster_Mitochondrion Mitochondrial Matrix 17_Methylnonadecanoyl_CoA This compound Beta_Oxidation_Spiral β-Oxidation Spiral (7 cycles) 17_Methylnonadecanoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA (x8) Beta_Oxidation_Spiral->Acetyl_CoA 7 cycles Isovaleryl_CoA Isovaleryl-CoA Beta_Oxidation_Spiral->Isovaleryl_CoA final cycle intermediate FADH2 FADH₂ (x7) Beta_Oxidation_Spiral->FADH2 NADH NADH (x7) Beta_Oxidation_Spiral->NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA (x1) Propionyl_CoA_Catabolism Propionyl-CoA Catabolism Propionyl_CoA->Propionyl_CoA_Catabolism Isovaleryl_CoA->Acetyl_CoA cleavage Isovaleryl_CoA->Propionyl_CoA cleavage Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Propionyl_CoA_Catabolism->Succinyl_CoA ETC Electron Transport Chain FADH2->ETC NADH->ETC

Caption: Catabolism of this compound via β-oxidation.

Experimental Protocols

The investigation of the metabolic fate of this compound involves a combination of in vitro and in vivo techniques. A general workflow for a cell-based assay is outlined below.

Stable Isotope Tracing of 17-Methylnonadecanoic Acid Metabolism in Cultured Cells

Objective: To trace the carbon backbone of 17-methylnonadecanoic acid and identify its metabolic products.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [U-¹³C₁₉]-17-methylnonadecanoic acid (or other suitably labeled isotope)

  • Bovine serum albumin (BSA), fatty acid-free

  • Solvents for extraction (e.g., methanol, chloroform, isopropanol)

  • Internal standards for quantification

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

  • Preparation of Labeled Fatty Acid Stock:

    • Dissolve [U-¹³C₁₉]-17-methylnonadecanoic acid in ethanol.

    • Complex the labeled fatty acid with fatty acid-free BSA in a molar ratio of 4:1 (fatty acid:BSA) in serum-free cell culture medium.

    • Sterile filter the solution.

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and grow for 24 hours.

    • Replace the growth medium with a medium containing the labeled 17-methylnonadecanoic acid-BSA complex at a final concentration of 50-100 µM.

    • Incubate the cells for a defined period (e.g., 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by MS:

    • For Fatty Acid Analysis (GC-MS):

      • Dry the metabolite extract under a stream of nitrogen.

      • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF₃-methanol).

      • Analyze the FAMEs by GC-MS to identify and quantify labeled and unlabeled fatty acid species.

    • For Polar Metabolite Analysis (LC-MS):

      • Analyze the aqueous fraction of the metabolite extract directly by LC-MS to identify and quantify labeled intermediates of the TCA cycle (e.g., succinate) and other related metabolites.

  • Data Analysis:

    • Determine the isotopic enrichment in the identified metabolites.

    • Calculate the fractional contribution of 17-methylnonadecanoic acid to the pools of acetyl-CoA and propionyl-CoA (and their downstream metabolites) based on the mass isotopomer distributions.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with [U-¹³C₁₉]-17-methylnonadecanoic acid Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Labeling->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (e.g., Derivatization) Metabolite_Extraction->Sample_Preparation MS_Analysis 5. GC-MS / LC-MS Analysis Sample_Preparation->MS_Analysis Data_Analysis 6. Data Analysis and Flux Calculation MS_Analysis->Data_Analysis

Caption: Workflow for stable isotope tracing of fatty acid metabolism.

Conclusion

The metabolic fate of this compound is primarily dictated by the mitochondrial β-oxidation pathway, leading to the production of acetyl-CoA and propionyl-CoA. This positions it at the crossroads of fatty acid and amino acid metabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of its metabolism and its impact on cellular physiology. Further research in this area will be invaluable for understanding the broader roles of branched-chain fatty acids in health and disease.

References

Potential Enzymatic Reactions Involving 17-Methylnonadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. Due to the presence of a methyl group at an odd-numbered carbon atom (C17), its complete degradation requires a combination of α-oxidation and β-oxidation, primarily occurring within the peroxisome. This technical guide details the putative enzymatic reactions, key enzymes, and metabolic fate of this compound. It also explores its potential role as a signaling molecule through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). While direct experimental data for this compound is limited, this guide consolidates information from structurally analogous branched-chain fatty acids to provide a comprehensive overview for research and drug development purposes.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet and cellular lipids. Their metabolism is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are associated with several metabolic disorders. This compound, a C20 fatty acyl-CoA with a methyl group at the 17th position, presents a unique metabolic challenge due to this branching. This document outlines the enzymatic steps involved in its catabolism and its potential regulatory functions.

Metabolic Pathway of this compound

The degradation of this compound is initiated in the peroxisome, as the methyl group at the β-position (after several cycles of β-oxidation) would sterically hinder the action of mitochondrial β-oxidation enzymes. The overall pathway involves an initial α-oxidation step to remove the methyl-branched carbon, followed by multiple cycles of peroxisomal β-oxidation.

Alpha-Oxidation

The initial step in the metabolism of this compound is α-oxidation, a process that removes a single carbon from the carboxyl end. This is essential to bypass the methyl group that would otherwise impede β-oxidation.

The key enzymes involved in the α-oxidation of branched-chain fatty acyl-CoAs are:

  • Phytanoyl-CoA Dioxygenase (PHYH) : This enzyme hydroxylates the α-carbon of the fatty acyl-CoA. It is a non-heme iron-containing enzyme that requires 2-oxoglutarate, Fe2+, and ascorbate (B8700270) as cofactors. PHYH exhibits broad substrate specificity for 3-methyl-branched acyl-CoAs.[1]

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1) : This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate, yielding formyl-CoA and an aldehyde that is one carbon shorter.[2][3]

  • Aldehyde Dehydrogenase : This enzyme oxidizes the resulting aldehyde to the corresponding carboxylic acid, which can then be activated to its CoA ester for further metabolism.

Peroxisomal Beta-Oxidation

Following α-oxidation, the resulting 18-methyloctadecanoyl-CoA (pristanoyl-CoA analogue) undergoes β-oxidation within the peroxisome. Peroxisomal β-oxidation differs from its mitochondrial counterpart, particularly in the first step.

The enzymatic steps of peroxisomal β-oxidation are:

  • Dehydrogenation : Catalyzed by a branched-chain acyl-CoA oxidase (e.g., ACOX2), this step introduces a double bond between the α and β carbons and produces H2O2.[4]

  • Hydration : A multifunctional enzyme (e.g., MFP-2) adds a water molecule across the double bond.

  • Dehydrogenation : The same multifunctional enzyme oxidizes the β-hydroxyl group to a keto group, generating NADH.

  • Thiolysis : A peroxisomal thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid chain is completely broken down. For 18-methyloctadecanoyl-CoA, this would result in the production of several molecules of acetyl-CoA and a final molecule of propionyl-CoA.

Metabolic Fate of End Products

The end products of this compound degradation are acetyl-CoA and propionyl-CoA.

  • Acetyl-CoA : Can be transported to the mitochondria for entry into the citric acid cycle for complete oxidation to CO2 and H2O, generating ATP. It can also be used for various biosynthetic pathways in the cytosol.[5]

  • Propionyl-CoA : Is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle.[6][7]

Quantitative Data

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Phytanoyl-CoA Dioxygenase (human)Phytanoyl-CoA29.5Not Reported[1]
Phytanoyl-CoA Dioxygenase (human)3-Methylhexadecanoyl-CoA40.8Not Reported[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing long-chain acyl-CoAs involves the activation of the corresponding free fatty acid. A two-step procedure can be employed:

  • Preparation of the thiophenyl ester : 17-methylnonadecanoic acid is reacted with thiophenol in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Transesterification with Coenzyme A : The resulting thiophenyl ester is then reacted with coenzyme A to yield this compound. The product can be purified by chromatography.[8]

Assay for Phytanoyl-CoA Dioxygenase Activity

This assay measures the hydroxylation of the acyl-CoA substrate.

Principle : The activity of phytanoyl-CoA dioxygenase can be determined by monitoring the consumption of 2-oxoglutarate or the formation of the hydroxylated product. A common method involves coupling the reaction to a detectable marker.

Protocol :

  • Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO4, 2-oxoglutarate, ascorbate, and the substrate (e.g., phytanoyl-CoA).

  • Enzyme : Add the purified recombinant or cellular extract containing phytanoyl-CoA dioxygenase to initiate the reaction.

  • Incubation : Incubate the reaction at 37°C for a defined period.

  • Termination : Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Detection : The product, 2-hydroxyphytanoyl-CoA, can be analyzed by methods such as HPLC or mass spectrometry.[9]

Assay for 2-Hydroxyphytanoyl-CoA Lyase Activity

This assay measures the cleavage of the 2-hydroxyacyl-CoA.

Principle : The activity of HACL1 is determined by measuring the formation of the aldehyde product or the consumption of the 2-hydroxyacyl-CoA substrate.

Protocol :

  • Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4), MgCl2, thiamine pyrophosphate (TPP), and the substrate (2-hydroxyphytanoyl-CoA).

  • Enzyme : Add the purified HACL1 enzyme or a cell lysate overexpressing the enzyme.

  • Incubation : Incubate at 37°C.

  • Detection : The aldehyde product can be derivatized with a fluorescent probe (e.g., o-aminobenzaldehyde) and quantified fluorometrically. Alternatively, the consumption of the substrate can be monitored by HPLC.[2]

Signaling Pathways

Branched-chain fatty acyl-CoAs, including those structurally similar to this compound, have been shown to be potent activators of the nuclear receptor PPARα.[10][11]

PPARα Activation

PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism. Upon binding of a ligand, such as a fatty acyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13]

Genes regulated by PPARα include those encoding for enzymes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[11]

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion M1 This compound M2 2-Hydroxy-17-methylnonadecanoyl-CoA M1->M2 Phytanoyl-CoA Dioxygenase (PHYH) M3 16-Methyloctadecanal M2->M3 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA M2->Formyl_CoA M4 16-Methyloctadecanoic Acid M3->M4 Aldehyde Dehydrogenase M5 16-Methyloctadecanoyl-CoA M4->M5 Acyl-CoA Synthetase M6 Acetyl-CoA (x8) M5->M6 β-Oxidation (7 cycles) M7 Propionyl-CoA M5->M7 β-Oxidation (final cycle) M8 Acetyl-CoA M6->M8 Transport M9 Succinyl-CoA M7->M9 Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA TCA Cycle M8->TCA M9->TCA

Caption: Proposed metabolic pathway for this compound.

PPARα Signaling Pathway

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex BCFA_CoA This compound (or other BCFA-CoA) PPARa PPARα BCFA_CoA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Lipid Metabolism Enzymes) mRNA->Proteins Translation Proteins->BCFA_CoA Increased Metabolism PPARa_RXR->PPRE Binding

Caption: Activation of PPARα signaling by branched-chain fatty acyl-CoAs.

Conclusion

The metabolism of this compound is a complex process involving both α- and β-oxidation pathways within the peroxisome. While specific enzymatic data for this molecule is scarce, a comprehensive understanding can be extrapolated from studies on analogous branched-chain fatty acids. Furthermore, its role as a potential signaling molecule through PPARα activation highlights its importance in the regulation of lipid metabolism. This guide provides a foundational framework for researchers and professionals in drug development to further investigate the physiological and pathological roles of this compound and its metabolic enzymes. Further research is warranted to elucidate the precise kinetics and substrate specificities of the enzymes involved in its degradation.

References

Methodological & Application

Application Note: Quantitative Analysis of 17-methylnonadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes, including inborn errors of metabolism such as peroxisomal disorders.[1] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described is based on established principles for the analysis of long-chain and branched-chain fatty acyl-CoAs.[1][2][3]

Principle of the Method

This method utilizes a robust sample preparation procedure involving protein precipitation and extraction of acyl-CoAs. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI) mode is typically employed, monitoring the characteristic neutral loss of 507 Da from the precursor ion of the acyl-CoA molecule.[3] Quantification is achieved by using a stable isotope-labeled or an odd-chain acyl-CoA internal standard to correct for matrix effects and variations in extraction recovery and instrument response.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound standard (or a suitable surrogate)

  • Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA as internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Formic acid (FA)

  • Biological matrix (e.g., cell lysates, tissue homogenates)

Sample Preparation
  • Thaw Samples: Thaw frozen biological samples on ice.

  • Spike Internal Standard: Add a known amount of the internal standard (e.g., 50 pmol of C17:0-CoA) to each sample.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) to 100 µL of sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium hydroxide in Water
Mobile Phase B 10 mM Ammonium hydroxide in Acetonitrile:Methanol (9:1 v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B over 10 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min.

Mass Spectrometry:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for signal
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table provides hypothetical MRM transitions for this compound and a common internal standard, C17:0-CoA. These values should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1084.7577.735
C17:0-CoA (Internal Standard)1042.6535.635

Note: The product ions are derived from the characteristic neutral loss of the phosphopantetheine moiety (507 Da).

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound in a biological sample.

Table 1: Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.01298.54.2
50.058101.23.5
100.115102.12.8
500.59299.81.9
1001.189100.51.5
5005.97699.12.1
100011.98298.92.5

Table 2: Quantification of this compound in Control vs. Treated Samples

Sample IDMean Concentration (nM)Standard Deviation (nM)%RSD
Control 125.42.18.3
Control 228.12.58.9
Control 326.82.38.6
Treated 145.23.88.4
Treated 248.94.18.4
Treated 346.53.98.4

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample is_spike Spike Internal Standard sample->is_spike extraction Protein Precipitation & Acyl-CoA Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: A schematic of the experimental workflow for the quantification of this compound.

Metabolic Pathway of Branched-Chain Fatty Acids

Caption: Simplified metabolic pathway of branched-chain fatty acids.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantification of this compound in biological samples. The protocol can be adapted for the analysis of other long-chain and branched-chain acyl-CoAs. This methodology is a valuable tool for researchers in the fields of metabolism, lipidomics, and drug development.

References

Application Note: Quantitative Analysis of 17-Methylnonadecanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 17-methylnonadecanoyl-CoA in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a long-chain, branched fatty acyl-coenzyme A (acyl-CoA). Long-chain acyl-CoAs are critical intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The study of specific branched-chain acyl-CoAs is important for understanding metabolic pathways that diverge from classical straight-chain fatty acid metabolism, and may be relevant in various physiological and pathological states.

Due to the low endogenous abundance and structural similarity to other acyl-CoAs, a highly sensitive and specific analytical method is required for accurate quantification. This protocol outlines a robust LC-MS/MS method, which is the gold standard for analyzing such molecules.[1][2] It involves tissue homogenization, solid-phase extraction (SPE) for enrichment, and detection by tandem mass spectrometry.

Note: Specific literature on this compound is limited. The following protocol is a generalized method for long-chain acyl-CoA analysis and should be optimized for this specific analyte, including the synthesis of a stable isotope-labeled internal standard.[3]

Principle

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry.

  • Tissue Homogenization: Tissue samples are rapidly homogenized in a cold extraction buffer containing an antioxidant and a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-17-methylnonadecanoyl-CoA). The internal standard corrects for analyte loss during sample preparation and for matrix effects during ionization.

  • Solid-Phase Extraction (SPE): Acyl-CoAs are selectively extracted and concentrated from the tissue homogenate using a reversed-phase SPE cartridge. This step removes interfering substances like salts, proteins, and phospholipids.[3]

  • LC-MS/MS Analysis: The purified extract is injected into a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. The analyte and internal standard are separated chromatographically and then detected by Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.[2][4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Ammonium hydroxide (B78521) (NH₄OH), Formic acid (FA), Trichloroacetic acid (TCA)[3]

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₃-labeled). Note: This likely requires custom synthesis. As a surrogate, a commercially available odd-chain acyl-CoA like C17:0-CoA can be used for method development.[1]

  • SPE Cartridges: Reversed-phase C18 SPE cartridges

  • Equipment: Tissue homogenizer, centrifuge, SPE manifold, nitrogen evaporator, UHPLC system, triple quadrupole mass spectrometer.

Sample Preparation
  • Tissue Collection: Rapidly excise tissue (~50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Homogenization:

    • Pre-chill a Dounce homogenizer on ice.

    • Add the frozen tissue to 1 mL of ice-cold extraction buffer (10% TCA).

    • Spike the sample with the internal standard at a concentration expected to be near the endogenous analyte level.

    • Homogenize thoroughly on ice.

  • Protein Precipitation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Loading: Load the supernatant from step 3.3 onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% MeOH in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% NH₄OH into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

  • UHPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

  • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Temperature: 350°C.[1]

    • Ion Spray Voltage: 5500 V.[1]

    • MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. The most common transition for acyl-CoAs is the precursor ion [M+H]⁺ to a product ion corresponding to the phosphopantetheine moiety (neutral loss of 507 Da).[2]

      • Hypothetical Q1 (Precursor Ion) for C₂₀H₄₀O₇S P₃ N₇-CoA: To be determined

      • Hypothetical Q3 (Product Ion): To be determined

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following table provides a hypothetical example of results that could be obtained using this protocol.

Table 1: Illustrative Hypothetical Data for this compound Concentration in Murine Tissues. This data is for demonstration purposes only and does not represent actual experimental results.

Tissue TypeMean Concentration (pmol/g tissue)Standard Deviation (SD)N
Liver1.520.256
Brain0.310.086
Adipose (BAT)2.150.456
Skeletal Muscle0.880.196

Visualizations

Experimental Workflow

The overall experimental process from tissue collection to data analysis is summarized in the workflow diagram below.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Collection (~50-100mg) Homogenize Homogenization (in 10% TCA + Internal Standard) Tissue->Homogenize Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition C18 Cartridge Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Eluate (N2) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (UHPLC-QqQ, MRM Mode) Reconstitute->LCMS Data Data Processing (Peak Integration, Quantification) LCMS->Data

Caption: Experimental workflow for the quantification of this compound.

Metabolic Context

Branched-chain fatty acids can originate from various sources and are metabolized through pathways like β-oxidation. Odd-chain fatty acids ultimately yield propionyl-CoA, which can enter the TCA cycle.

G BCFA Branched-Chain Fatty Acids (e.g., 17-Methylnonadecanoic Acid) Diet / Gut Microbiota Activation Acyl-CoA Synthetase (Activation with CoA) BCFA->Activation Target This compound Activation->Target BetaOx Mitochondrial β-Oxidation Target->BetaOx ComplexLipids Synthesis of Complex Lipids Target->ComplexLipids Propionyl Propionyl-CoA BetaOx->Propionyl Acetyl Acetyl-CoA BetaOx->Acetyl TCA TCA Cycle Propionyl->TCA Acetyl->TCA

References

Application Notes and Protocols for the Extraction of 17-methylnonadecanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of 17-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-CoA, from cultured cells. The methodology is synthesized from established protocols for long-chain acyl-CoA extraction and is designed to ensure high recovery and sample stability for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, participating in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of specific acyl-CoA species, such as the branched-chain this compound, is critical for understanding metabolic pathways in various physiological and pathological conditions. However, the low abundance and inherent instability of these molecules present considerable analytical challenges.[1] This protocol outlines a robust procedure for the extraction of this compound from both adherent and suspension cell cultures, incorporating solid-phase extraction for purification to ensure high-quality samples for downstream analysis.

Data Presentation
Acyl-CoA SpeciesTypical Recovery (%)MethodReference
Palmitoyl-CoA (C16:0)83-90%Solid-Phase Extraction[2]
Oleoyl-CoA (C18:1)83-90%Solid-Phase Extraction[2]
Arachidonyl-CoA (C20:4)83-90%Solid-Phase Extraction[2]
General Long-Chain Acyl-CoAs70-80%Solid-Phase Extraction[3]

Note: Recovery should be optimized and validated for this compound, ideally using a synthesized stable isotope-labeled internal standard.

Experimental Protocols

I. Materials and Reagents

Reagents:

  • Phosphate (B84403) buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Potassium phosphate buffer (100 mM, pH 4.9)

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or a custom synthesized stable isotope-labeled this compound.

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or weak anion exchange columns.

  • SPE Column Conditioning Solution: Methanol

  • SPE Column Equilibration Solution: Water (LC-MS grade)

  • SPE Column Wash Solution 1: 2% Formic Acid in water

  • SPE Column Wash Solution 2: Methanol

  • SPE Column Elution Solution: 2-5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (B1210297) (pH 7)

Equipment:

  • Cell culture incubator

  • Laminar flow hood

  • Centrifuge capable of 15,000 x g at 4°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Glass homogenizer

  • Vacuum concentrator or nitrogen evaporator

  • Vortex mixer

  • Analytical balance

II. Cell Harvesting and Lysis

The initial steps are crucial for quenching metabolic activity and preserving the integrity of the acyl-CoA pool. All procedures should be performed on ice.

For Adherent Cells:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add 1 mL of cold (-80°C) methanol containing the internal standard to the dish.

  • Immediately scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Resuspend the final cell pellet in cold (-80°C) methanol containing the internal standard.

III. Acyl-CoA Extraction

This part of the protocol uses a combination of organic solvents to precipitate proteins and extract the acyl-CoAs.

  • Homogenize the cell lysate in the methanol using a glass homogenizer.

  • Add an equal volume of 2-propanol to the homogenate and homogenize again.[3]

  • Add acetonitrile to the homogenate.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

IV. Solid-Phase Extraction (SPE) Purification

Purification of the extract is necessary to remove interfering substances before LC-MS analysis.

  • Condition the SPE Column: Pass 3 mL of methanol through the weak anion exchange SPE column.

  • Equilibrate the SPE Column: Pass 3 mL of water through the column.

  • Load the Sample: Load the supernatant from the extraction step onto the SPE column.

  • Wash the Column:

    • Wash the column with 2.4 mL of 2% formic acid in water.

    • Wash the column with 2.4 mL of methanol.

  • Elute the Acyl-CoAs: Elute the acyl-CoAs from the column with 2.4 mL of 2% ammonium hydroxide in methanol, followed by a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.[4] Collect the eluate in a clean tube.

V. Sample Concentration and Reconstitution
  • Dry the collected eluate using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_harvest Cell Harvesting cluster_lysis Cell Lysis & Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Sample Preparation harvest_adherent Adherent Cells: Wash with PBS add_methanol Add Cold Methanol + Internal Standard harvest_adherent->add_methanol harvest_suspension Suspension Cells: Pellet and Wash with PBS harvest_suspension->add_methanol homogenize1 Homogenize add_methanol->homogenize1 add_solvents Add Isopropanol & Acetonitrile homogenize1->add_solvents homogenize2 Homogenize Again add_solvents->homogenize2 centrifuge_extract Centrifuge (15,000 x g) homogenize2->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant condition_spe Condition Column (Methanol) collect_supernatant->condition_spe equilibrate_spe Equilibrate Column (Water) condition_spe->equilibrate_spe load_sample Load Sample equilibrate_spe->load_sample wash_spe Wash Column (Formic Acid, Methanol) load_sample->wash_spe elute_spe Elute Acyl-CoAs (Ammonium Hydroxide) wash_spe->elute_spe dry_sample Dry Sample (Nitrogen/Vacuum) elute_spe->dry_sample reconstitute Reconstitute in LC-MS Solvent dry_sample->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Acyl_CoA_Analysis_Logic cluster_sample Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Cell_Sample Cellular Sample Extraction Extraction & Purification (LLE or SPE) Cell_Sample->Extraction Internal_Standard Internal Standard (e.g., C17:0-CoA) Internal_Standard->Extraction LC_Separation LC Separation (Reverse Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Normalization Normalization (to cell number or protein) Quantification->Normalization Final_Result Final Concentration Normalization->Final_Result

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 17-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-methylnonadecanoyl-CoA is a branched-chain, very-long-chain acyl-coenzyme A (VLC-acyl-CoA). Such molecules are critical intermediates in mitochondrial fatty acid β-oxidation, a major pathway for cellular energy production. The primary enzyme responsible for the initial dehydrogenation of very-long-chain acyl-CoAs is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[1][2][3][4] Deficiencies in VLCAD activity lead to severe metabolic disorders, highlighting the importance of studying its function and identifying potential therapeutic modulators.[1][2][3][4]

These application notes provide detailed protocols for in vitro enzyme assays using this compound as a substrate, primarily targeting VLCAD. The protocols described are adaptable for screening potential enzyme inhibitors or activators, characterizing enzyme kinetics, and investigating the metabolic fate of branched-chain fatty acids.

Principle of the Assay

The enzymatic activity of acyl-CoA dehydrogenases, such as VLCAD, can be measured by monitoring the reduction of an electron acceptor. In the physiological context, electrons from the oxidation of the acyl-CoA are transferred to the Electron Transfer Flavoprotein (ETF).[5] This transfer can be reconstituted in vitro and monitored by the decrease in ETF fluorescence.[5]

Alternatively, artificial electron acceptors can be used in simpler spectrophotometric assays. One common method utilizes ferricenium hexafluorophosphate (B91526), where its reduction is monitored by a decrease in absorbance at a specific wavelength. These assays provide a robust and adaptable platform for studying enzyme activity.

Data Presentation

SubstrateKm (µM)Relative Vmax (%)Source
Palmitoyl-CoA (C16:0)1.5100F. E. Frerman, Methods in Enzymology, 1981
Myristoyl-CoA (C14:0)2.080F. E. Frerman, Methods in Enzymology, 1981
Stearoyl-CoA (C18:0)1.290F. E. Frerman, Methods in Enzymology, 1981
Arachidoyl-CoA (C20:0)1.070F. E. Frerman, Methods in Enzymology, 1981

Note: The kinetic parameters for branched-chain substrates like this compound may differ from their straight-chain counterparts. The methyl branch may influence substrate binding and turnover rates.

Experimental Protocols

Two primary protocols are presented here: an ETF-based fluorescence assay and a spectrophotometric assay. The choice of method will depend on the availability of reagents and instrumentation.

Protocol 1: ETF-Based Fluorescence Reduction Assay

This is considered the gold-standard assay for acyl-CoA dehydrogenase activity due to its physiological relevance.[5]

Materials:

  • Recombinant human Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

  • Recombinant human Electron Transfer Flavoprotein (ETF)

  • This compound solution (substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA

  • Anaerobic chamber or system for creating an anaerobic environment

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 490 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) and determine its concentration.

    • Dilute the VLCAD and ETF enzymes in the assay buffer to the desired working concentrations.

  • Assay Setup:

    • Perform the assay in a 96-well microplate suitable for fluorescence measurements.

    • To each well, add the following components in order:

      • Assay Buffer

      • ETF solution (final concentration typically 1-5 µM)

      • VLCAD solution (final concentration to be determined empirically, e.g., 50-200 nM)

    • If screening for inhibitors or activators, add the test compounds at this stage.

  • Anaerobic Conditions:

    • Transfer the microplate to an anaerobic chamber to remove oxygen, which can interfere with the assay. Alternatively, use an enzymatic oxygen-scavenging system (e.g., glucose/glucose oxidase/catalase).

  • Initiation of Reaction:

    • Initiate the reaction by adding the this compound substrate to each well. A typical starting concentration range for the substrate is 0.1-100 µM.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in ETF fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.

    • Record the fluorescence signal at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • For kinetic analysis, vary the substrate concentration and plot the initial rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Spectrophotometric Assay with Ferricenium Hexafluorophosphate

This method provides a simpler, more accessible alternative to the ETF-based assay.

Materials:

  • Recombinant human Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

  • This compound solution (substrate)

  • Ferricenium hexafluorophosphate solution (electron acceptor)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.2, containing 0.2% Triton X-100 and 0.1 mM EDTA

  • UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 300 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of ferricenium hexafluorophosphate in the assay buffer. A typical final concentration is 150 µM.

    • Prepare a stock solution of this compound.

    • Dilute the VLCAD enzyme in the assay buffer.

  • Assay Setup:

    • In a cuvette or a UV-transparent microplate well, mix the assay buffer and the ferricenium hexafluorophosphate solution.

    • Add the VLCAD enzyme to the mixture.

  • Initiation of Reaction:

    • Initiate the reaction by adding the this compound substrate (e.g., to a final concentration of 200 µM for a fixed-point assay, or a range of concentrations for kinetic studies).

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

    • Record the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction using the molar extinction coefficient of ferricenium (4.3 mM-1cm-1 at 300 nm).

    • For kinetic analysis, follow the same procedure as in the ETF-based assay.

Mandatory Visualizations

Signaling Pathway: Mitochondrial β-Oxidation of 17-Methylnonadecanoic Acid

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 17_Methylnonadecanoic_Acid 17-Methylnonadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 17_Methylnonadecanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP+PPi 17_Methylnonadecanoyl_CoA This compound Acyl_CoA_Synthetase->17_Methylnonadecanoyl_CoA CoA CPT1 CPT1 17_Methylnonadecanoyl_CoA->CPT1 Carnitine 17_Methylnonadecanoyl_Carnitine 17-Methylnonadecanoyl- Carnitine CPT1->17_Methylnonadecanoyl_Carnitine CACT CACT 17_Methylnonadecanoyl_Carnitine->CACT Enters Mitochondrion CPT2 CPT2 CACT->CPT2 Mito_17_Methylnonadecanoyl_CoA This compound CPT2->Mito_17_Methylnonadecanoyl_CoA CoA VLCAD VLCAD Mito_17_Methylnonadecanoyl_CoA->VLCAD FAD -> FADH2 Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA Beta_Oxidation_Spiral Further β-Oxidation Cycles Enoyl_CoA->Beta_Oxidation_Spiral Propionyl_CoA Propionyl-CoA Beta_Oxidation_Spiral->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of 17-methylnonadecanoic acid.

Experimental Workflow: In Vitro VLCAD Enzyme Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Dispense_Reagents Dispense Buffer, Enzyme, and Electron Acceptor (ETF or Ferricenium) Prepare_Reagents->Dispense_Reagents Add_Substrate Initiate Reaction with This compound Dispense_Reagents->Add_Substrate Monitor_Signal Monitor Fluorescence Decrease (ETF Assay) or Absorbance Decrease (Spectrophotometric Assay) Add_Substrate->Monitor_Signal Calculate_Rates Calculate Initial Reaction Rates Monitor_Signal->Calculate_Rates Kinetic_Analysis Perform Michaelis-Menten Kinetic Analysis Calculate_Rates->Kinetic_Analysis Determine_Parameters Determine Km and Vmax Kinetic_Analysis->Determine_Parameters

Caption: Workflow for in vitro VLCAD enzyme assay.

References

Application Notes and Protocols for the Derivatization of 17-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 17-methylnonadecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A, for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are essential for researchers studying lipid metabolism, biomarker discovery, and drug development where the quantification and identification of specific fatty acyl-CoAs are critical.

Introduction

This compound is a coenzyme A derivative of a C20 branched-chain fatty acid.[1] The analysis of long-chain and branched-chain fatty acyl-CoAs is often challenging due to their low volatility and potential for poor chromatographic peak shape. Derivatization is a crucial step to convert these molecules into more volatile and less polar derivatives, making them amenable to analysis by GC-MS.[2][3] Alternatively, derivatization can be used to enhance ionization efficiency for LC-MS/MS analysis.

The primary strategy involves a two-step process:

  • Hydrolysis: The thioester bond of this compound is cleaved to release the free fatty acid, 17-methylnonadecanoic acid.

  • Derivatization: The resulting free fatty acid is then converted into a more analyzable form.

This document outlines two primary protocols:

  • Protocol 1: Formation of Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis. This is a widely used and robust method for fatty acid analysis.[2][4][5]

  • Protocol 2: Formation of Trimethyl-amino-ethyl (TMAE) iodide ester derivatives for LC-MS/MS analysis, a method suitable for quantifying branched-chain fatty acids.[6]

Data Presentation

The following table summarizes expected performance characteristics for the derivatization protocols. Note that specific values may vary depending on the laboratory, instrumentation, and sample matrix.

ParameterProtocol 1: FAME Derivatization (GC-MS)Protocol 2: TMAE Derivatization (LC-MS/MS)Reference
Analyte 17-methylnonadecanoic acid methyl ester17-methylnonadecanoic acid TMAE iodide esterN/A
Typical Yield > 95%> 90%[7]
Limit of Detection (LOD) 5-10 ng/mLAs low as 0.5 ng/mL[4]
Limit of Quantification (LOQ) 10-20 ng/mL1-2 ng/mL[4]
Linear Range 10 - 1000 ng/mL1 - 500 ng/mL[6]
Precision (RSD) < 10%< 15%[7]
Analysis Time per Sample 15-30 min5-15 minN/A

Experimental Workflows

The following diagrams illustrate the experimental workflows for the two derivatization protocols.

FAME_Derivatization_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: FAME Derivatization cluster_2 Step 3: Extraction & Analysis start This compound Sample hydrolysis Alkaline or Acid Hydrolysis (e.g., KOH in Methanol) start->hydrolysis ffa 17-Methylnonadecanoic Acid (Free Fatty Acid) hydrolysis->ffa derivatization Esterification with BF3-Methanol or BCl3-Methanol (60°C, 10-60 min) ffa->derivatization fame 17-Methylnonadecanoic Acid Methyl Ester (FAME) derivatization->fame extraction Liquid-Liquid Extraction (e.g., with Hexane) fame->extraction analysis GC-MS Analysis extraction->analysis

Caption: Workflow for FAME Derivatization of this compound.

TMAE_Derivatization_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: TMAE Derivatization cluster_2 Step 3: Analysis start This compound Sample hydrolysis Acid Hydrolysis start->hydrolysis ffa 17-Methylnonadecanoic Acid (Free Fatty Acid) hydrolysis->ffa derivatization_1 Reaction with Oxalyl Chloride ffa->derivatization_1 derivatization_2 Reaction with Dimethylaminoethanol (B1669961) derivatization_1->derivatization_2 derivatization_3 Reaction with Methyl Iodide derivatization_2->derivatization_3 tmae 17-Methylnonadecanoic Acid TMAE Iodide Ester derivatization_3->tmae analysis LC-MS/MS Analysis tmae->analysis

Caption: Workflow for TMAE Derivatization of this compound.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis

This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester for GC-MS analysis.

Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • 0.5 M KOH in methanol

  • Boron trifluoride-methanol (BF3-methanol), 14% w/v, or Boron trichloride-methanol (BCl3-methanol), 12% w/w

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Micro-reaction vials (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Hydrolysis of Acyl-CoA: a. To the sample containing this compound (e.g., dried extract or in a small volume of solvent), add a known amount of internal standard. b. Add 1 mL of 0.5 M KOH in methanol. c. Cap the vial tightly and heat at 60°C for 10 minutes to hydrolyze the thioester bond. d. Cool the vial to room temperature.

  • Esterification to FAME: a. Add 2 mL of 14% BF3-methanol (or 12% BCl3-methanol) to the vial. b. Cap the vial tightly and heat at 60°C for 10 minutes. For very long-chain fatty acids, this time can be extended up to 60 minutes to ensure complete derivatization.[3]

  • Extraction of FAMEs: a. Cool the reaction vial to room temperature. b. Add 1 mL of saturated NaCl solution and 1 mL of hexane. c. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. d. Allow the layers to separate. e. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis: a. The extracted FAME solution is now ready for injection into the GC-MS. b. A non-polar or medium-polarity capillary column (e.g., BPX-5) is suitable for separation.

Protocol 2: Trimethyl-amino-ethyl (TMAE) Iodide Ester Derivatization for LC-MS/MS Analysis

This protocol is adapted from a method for the quantification of very-long-chain and branched-chain fatty acids in plasma and is suitable for sensitive analysis by LC-MS/MS in positive electrospray ionization mode.[6]

Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., deuterated analogue)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dimethylaminoethanol

  • Methyl iodide

  • Acetonitrile (B52724), LC-MS grade

  • Water, LC-MS grade

  • Micro-reaction vials

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Acid Hydrolysis: a. To the sample containing this compound and the internal standard, add a suitable volume of acidic solution (e.g., 1 M HCl) to achieve hydrolysis. b. Heat the sample to facilitate the cleavage of the thioester bond. The exact time and temperature should be optimized but can start at 60-80°C for 30-60 minutes. c. Dry the sample completely under a stream of nitrogen.

  • Derivatization: a. To the dried sample, add a solution of oxalyl chloride in a suitable organic solvent (e.g., acetonitrile). b. Incubate to convert the carboxylic acid to an acyl chloride. c. Evaporate the excess oxalyl chloride under nitrogen. d. Add a solution of dimethylaminoethanol and incubate to form the dimethylaminoethyl ester. e. Add methyl iodide to quaternize the amine, forming the TMAE iodide ester.

  • Sample Preparation for Analysis: a. After the final reaction step, the sample can be reconstituted in an appropriate solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).

  • LC-MS/MS Analysis: a. Analyze the derivatized sample using a suitable C18 reversed-phase column with a gradient elution. b. Detection is performed in positive electrospray ionization mode using multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the 17-methylnonadecanoyl-TMAE derivative and the internal standard.

Logical Relationships in Derivatization Choice

The selection of a derivatization protocol is dependent on the available analytical instrumentation and the specific research question.

Derivatization_Choice cluster_instrumentation Available Instrumentation cluster_protocol Recommended Protocol cluster_analysis Analytical Goal GCMS GC-MS FAME Protocol 1: FAME Derivatization (Volatility Enhancement) GCMS->FAME Well-suited for volatile FAMEs LCMSMS LC-MS/MS TMAE Protocol 2: TMAE Derivatization (Ionization Enhancement) LCMSMS->TMAE Ideal for charged TMAE esters Quant High Sensitivity Quantification FAME->Quant Ident Identification & Profiling FAME->Ident Robust for profiling TMAE->Quant Excellent for trace quantification Ident->LCMSMS

Caption: Decision tree for selecting a derivatization protocol.

References

Application Notes and Protocols for Stable Isotope Labeling of 17-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation and transformation of labeled compounds using mass spectrometry. This approach provides invaluable insights into metabolic pathways, flux rates, and the impact of therapeutic agents on cellular metabolism.[1][]

17-methylnonadecanoyl-CoA is a long-chain, branched fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and insulin (B600854) resistance.[3] The ability to trace the metabolism of this compound can, therefore, shed light on its specific functions and its potential as a biomarker or therapeutic target in metabolic diseases.

These application notes provide a comprehensive overview of the synthesis, cellular incorporation, and analysis of stable isotope-labeled this compound.

Applications in Research and Drug Development

  • Metabolic Flux Analysis: Tracing the incorporation of the ¹³C-labeled backbone of this compound into downstream metabolites allows for the quantitative analysis of its metabolic flux through various pathways, such as β-oxidation, α-oxidation, and ω-oxidation.

  • Elucidating Novel Metabolic Pathways: The use of stable isotopes can help identify previously unknown metabolic pathways involving branched-chain fatty acids.

  • Target Engagement and Pharmacodynamics: In drug development, labeled this compound can be used to assess whether a drug candidate interacts with and modulates its target metabolic enzyme(s).

  • Biomarker Discovery: Understanding the metabolism of this compound can lead to the identification of novel biomarkers for metabolic diseases.

Experimental Workflow Overview

The overall workflow for studying the metabolism of stable isotope-labeled this compound involves several key stages: synthesis of the labeled compound, introduction into a biological system (e.g., cell culture), extraction of metabolites, and analysis by mass spectrometry.

Experimental Workflow cluster_synthesis Synthesis cluster_incubation Cellular Incorporation cluster_analysis Analysis start Labeled Precursor synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify incubation Incubation with Cells purify->incubation extraction Metabolite Extraction incubation->extraction derivatization Derivatization (optional) extraction->derivatization analysis LC-MS/MS Analysis derivatization->analysis data Data Processing analysis->data Metabolic Pathway cluster_main Metabolism of this compound cluster_beta β-Oxidation cluster_alpha α-Oxidation cluster_omega ω-Oxidation acyl_coa This compound beta β-Oxidation Spiral acyl_coa->beta Major Pathway alpha α-Oxidation acyl_coa->alpha Alternative Pathway omega ω-Oxidation acyl_coa->omega Alternative Pathway acetyl_coa Acetyl-CoA beta->acetyl_coa propionyl_coa Propionyl-CoA beta->propionyl_coa pristanoyl_coa Pristanoyl-CoA alpha->pristanoyl_coa dicarboxylic_acid Dicarboxylic Acid omega->dicarboxylic_acid

References

Application Notes and Protocols: 17-Methylnonadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA). BCFAs are fatty acids with one or more methyl branches on the carbon skeleton. While less common than their straight-chain counterparts, BCFAs and their CoA esters play important roles in various biological systems. They are key components of bacterial cell membranes, contributing to membrane fluidity and function. In mammals, BCFAs are found in dairy products and ruminant meat and have been implicated in modulating host metabolism and cellular signaling. The study of specific BCFA-CoAs like this compound is a growing area of interest in lipidomics, with potential applications in biomarker discovery, metabolic pathway analysis, and as tools in drug development.

These application notes provide an overview of the potential applications of this compound in lipidomics research and detailed protocols for its use.

Applications in Lipidomics

Internal Standard for Mass Spectrometry-Based Lipidomics

The primary and most immediate application of this compound in lipidomics is its use as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its unique mass and structural similarity to endogenous long-chain acyl-CoAs, it is an ideal tool for correcting for variations in sample extraction, processing, and instrument response.

Key Advantages as an Internal Standard:

  • Unique Mass: As a C20 branched-chain fatty acyl-CoA, it is unlikely to be present in significant amounts in most biological samples, minimizing interference with the measurement of endogenous analytes.

  • Similar Chemical Properties: Its long acyl chain and CoA moiety ensure that it behaves similarly to other long-chain acyl-CoAs during extraction and chromatographic separation.

  • Improved Accuracy and Precision: The use of a suitable internal standard is critical for achieving accurate and precise quantification of lipid species, which is essential for reliable biomarker discovery and validation.

Probing Fatty Acid Metabolism and β-Oxidation

This compound can be used as a substrate to study the enzymes and pathways involved in branched-chain fatty acid metabolism. The methyl branch on the acyl chain presents a unique challenge to the standard β-oxidation machinery, potentially leading to the formation of alternative metabolic intermediates.

Potential Research Applications:

  • Enzyme Specificity: Investigating the substrate specificity of acyl-CoA dehydrogenases, enoyl-CoA hydratases, and other enzymes of the β-oxidation pathway for branched-chain substrates.

  • Metabolic Fate: Tracing the metabolic fate of the 17-methylnonadecanoyl group to identify downstream metabolites and potential branch points in metabolism. The β-oxidation of odd- and branched-chain fatty acids can lead to the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via succinyl-CoA.

  • Disease Models: Studying alterations in branched-chain fatty acid metabolism in disease models, such as inborn errors of metabolism or metabolic syndrome.

Investigation of Cellular Signaling and Function

Fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules and precursors for the synthesis of complex lipids. This compound can be used to explore the influence of branched-chain acyl-CoAs on cellular processes.

Potential Areas of Investigation:

  • Protein Acylation: Investigating whether this compound can be utilized by enzymes for post-translational modification of proteins.

  • Complex Lipid Synthesis: Determining if this compound can be incorporated into complex lipids such as phospholipids, triglycerides, and cholesterol esters, thereby altering membrane properties and lipid droplet formation.

  • Nuclear Receptor Activation: Assessing the ability of this compound or its derivatives to bind to and activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

Experimental Protocols

Protocol 1: Quantification of Endogenous Long-Chain Acyl-CoAs using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of long-chain acyl-CoAs in biological samples by LC-MS/MS.

Materials:

  • Biological sample (cells, tissue homogenate, etc.)

  • This compound solution (as internal standard)

  • Acetonitrile

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of sample (e.g., cell lysate containing approximately 10^6 cells), add 10 µL of a known concentration of this compound internal standard solution.

    • Add 900 µL of ice-cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.

    • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen gas.

  • Solid Phase Extraction (SPE) for Sample Clean-up:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Reconstitute the dried extract in 500 µL of 50% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject 10 µL of the sample onto the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

      • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid

      • Flow Rate: 0.3 mL/min

      • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for this compound and the target endogenous acyl-CoAs.

Data Analysis:

  • Integrate the peak areas for the endogenous acyl-CoAs and the this compound internal standard.

  • Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard).

  • Quantify the concentration of the endogenous acyl-CoAs by comparing the response ratio to a standard curve generated with known concentrations of authentic standards.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Internal Standard
This compound[Calculated][Predicted][To be determined]
Example Endogenous Acyl-CoAs
Palmitoyl-CoA (16:0)1004.6497.2[To be determined]
Stearoyl-CoA (18:0)1032.6497.2[To be determined]
Oleoyl-CoA (18:1)1030.6497.2[To be determined]
Arachidonoyl-CoA (20:4)1052.6497.2[To be determined]
Note: The exact m/z values for this compound will need to be calculated based on its chemical formula and the charge state observed. The product ion is typically derived from the fragmentation of the CoA moiety.
Protocol 2: In Vitro β-Oxidation Assay with this compound

This protocol outlines a method to assess the ability of mitochondrial extracts to metabolize this compound.

Materials:

  • Isolated mitochondria or mitochondrial protein extract

  • This compound

  • ATP

  • Coenzyme A (CoA)

  • L-Carnitine

  • NAD+

  • FAD

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM KCl, 5 mM MgCl2)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • 1 mM ATP

      • 0.1 mM CoA

      • 1 mM L-Carnitine

      • 1 mM NAD+

      • 0.2 mM FAD

      • 50 µg of mitochondrial protein extract

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound to a final concentration of 50 µM to start the reaction.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under nitrogen.

  • Analysis of Metabolites:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to monitor the decrease of the this compound peak and the appearance of potential β-oxidation intermediates (e.g., shortened acyl-CoAs, propionyl-CoA).

Data Analysis:

  • Plot the concentration of this compound over time to determine the rate of its consumption.

  • Identify and quantify the metabolic products to elucidate the β-oxidation pathway of this branched-chain fatty acyl-CoA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extract Protein Precipitation & Extraction add_is->extract dry1 Dry Extract extract->dry1 spe Solid Phase Extraction (SPE) dry1->spe dry2 Dry Eluate spe->dry2 reconstitute Reconstitute dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data beta_oxidation_pathway start This compound cycle1 β-Oxidation Cycle 1 start->cycle1 acetyl_coa1 Acetyl-CoA cycle1->acetyl_coa1 shortened_coa1 15-Methylheptadecanoyl-CoA cycle1->shortened_coa1 cycle2 β-Oxidation Cycles (n) shortened_coa1->cycle2 acetyl_coa2 n Acetyl-CoA cycle2->acetyl_coa2 final_products Propionyl-CoA cycle2->final_products tca_cycle TCA Cycle via Succinyl-CoA final_products->tca_cycle

Application Notes and Protocols for Studying 17-methylnonadecanoyl-CoA as an Acyltransferase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:acyltransferases are a diverse family of enzymes crucial for lipid metabolism, catalyzing the transfer of fatty acyl groups from acyl-CoA to various acceptor molecules. This process is fundamental to the synthesis of neutral lipids like triacylglycerols (TAGs) and sterol esters, as well as phospholipids. Key enzyme families include Diacylglycerol Acyltransferases (DGATs), Glycerol-3-Phosphate Acyltransferases (GPATs), and Sterol O-Acyltransferases (SOATs), also known as Acyl-CoA:Cholesterol Acyltransferases (ACATs).

While the substrate specificity of these enzymes for common straight-chain, even-numbered fatty acyl-CoAs is well-documented, their activity with atypical fatty acids, such as the branched-chain 17-methylnonadecanoyl-CoA, is less understood. Branched-chain fatty acids are known to be present in various organisms and can influence the physical properties of lipids and membranes. Understanding how they are incorporated into complex lipids is of significant interest for lipidomics, metabolic engineering, and the development of therapeutics for metabolic diseases.

These application notes provide a framework for investigating this compound as a potential substrate for acyltransferases. Due to a lack of specific literature on this compound, the following sections offer generalized protocols and data interpretation guidelines based on known acyltransferase characteristics.

Potential Acyltransferase Substrateship and Metabolic Fate

While direct evidence is limited, the known promiscuity of certain acyltransferases suggests that this compound could potentially serve as a substrate. For instance, some DGAT isoforms are known to accept a broad range of acyl-CoAs.[1][2] The incorporation of this compound into triacylglycerols or other lipids would be dependent on the specific isoform of the acyltransferase and the cellular context.

The general pathways for triacylglycerol and sterol ester synthesis are depicted below. This compound would enter these pathways as an acyl donor.

Triacylglycerol_Synthesis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG Acyl_CoA_1 This compound (or other Acyl-CoA) GPAT GPAT Acyl_CoA_2 Acyl-CoA LPAAT LPAAT Acyl_CoA_3 Acyl-CoA DGAT DGAT GPAT->G3P LPAAT->LPA PAP PAP PAP->PA DGAT->DAG Sterol_Ester_Synthesis_Pathway cluster_0 Cholesterol Cholesterol SOAT SOAT/ACAT Acyl_CoA This compound (or other Acyl-CoA) Cholesteryl_Ester Cholesteryl Ester SOAT->Cholesteryl_Ester Acyltransferase_Assay_Workflow Start Prepare Assay Components Prepare_Substrates Prepare Substrates: - this compound - Acceptor (e.g., [14C]Glycerol-3-P, 1,2-Diacylglycerol, Cholesterol) Start->Prepare_Substrates Prepare_Enzyme Prepare Enzyme Source: (Microsomes or Purified Protein) Start->Prepare_Enzyme Assay_Buffer Prepare Assay Buffer Start->Assay_Buffer Reaction Initiate Reaction: Combine substrates, enzyme, and buffer. Incubate at 37°C. Prepare_Substrates->Reaction Prepare_Enzyme->Reaction Assay_Buffer->Reaction Stop_Reaction Stop Reaction: Add quenching solution (e.g., isopropanol/heptane/water) Reaction->Stop_Reaction Extraction Lipid Extraction: Extract lipid products into an organic solvent phase Stop_Reaction->Extraction Analysis Analysis: - Thin Layer Chromatography (TLC) - Scintillation Counting - LC-MS/MS Extraction->Analysis Data_Analysis Data Analysis: Calculate specific activity, Km, and Vmax Analysis->Data_Analysis

References

Application Note: High-Resolution Separation and Quantification of 17-Methylnonadecanoyl-CoA Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. As with many lipid species, the specific biological activity can be highly dependent on the isomeric form of the molecule. The position of the methyl branch on the acyl chain can influence enzyme specificity, membrane incorporation, and downstream metabolic fate. Therefore, the ability to analytically separate and quantify different isomers of this compound is crucial for understanding its physiological and pathological significance.

This application note provides a detailed protocol for the separation and quantification of this compound isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain and branched-chain fatty acyl-CoAs.[1][2]

Analytical Challenge

The primary analytical challenge in the analysis of this compound isomers lies in the structural similarity of the compounds. Isomers with the methyl group at different positions along the nonadecanoyl chain will have the same mass and fragmentation pattern in mass spectrometry, making their distinction reliant on effective chromatographic separation. Reversed-phase liquid chromatography is a powerful technique for separating lipids based on their hydrophobicity.[3] The position of a methyl branch can subtly alter the molecule's interaction with the stationary phase, allowing for separation.

Experimental Workflow

The overall experimental workflow for the analysis of this compound isomers is depicted below. This process includes sample extraction, chromatographic separation, and mass spectrometric detection and quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) extraction Solid Phase Extraction (SPE) of Acyl-CoAs sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration lc_separation Reversed-Phase UPLC Separation concentration->lc_separation ms_detection ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration isomer_identification Isomer Identification (by Retention Time) peak_integration->isomer_identification reporting Reporting isomer_identification->reporting

Figure 1. Experimental workflow for the analysis of this compound isomers.

Protocol: Separation and Quantification of this compound Isomers

This protocol is designed for a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

Materials and Reagents
  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297)

  • Ammonia

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled version of the analyte)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Homogenization: Homogenize tissue or cell pellets in a suitable buffer on ice.

  • Extraction: Perform a solid-phase extraction to isolate the acyl-CoA species. This step is critical for removing interfering substances.

  • Elution: Elute the acyl-CoAs from the SPE cartridge.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Liquid Chromatography
  • Column: A reversed-phase column with a C18 stationary phase is recommended for separating long-chain fatty acyl-CoAs. A column with a particle size of less than 2 µm is preferable for higher resolution.[3]

  • Mobile Phase A: Water with 1 mM ammonium acetate and 0.01% ammonia.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 µL.[4]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.010
15.090
20.090
20.110
25.010
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode. Negative ESI is often suitable for acyl-CoAs.[5] Positive ion mode can also be effective, particularly for MS/MS analysis.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion (Q1): The m/z of the [M-H]⁻ or [M+H]⁺ ion for this compound.

  • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, fragmentation often occurs at the phosphate (B84403) or pantetheine (B1680023) moiety.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Data Presentation

The following table summarizes the expected mass spectrometric information for this compound. The retention times are hypothetical and would need to be determined experimentally. It is anticipated that isomers with the methyl branch closer to the carboxyl end will elute earlier.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Expected Retention Time (min)
This compoundCalculatedTo be determinedHypothetical
Other methylnonadecanoyl-CoA isomersCalculatedTo be determinedHypothetical
C17:0-CoA (Internal Standard)CalculatedTo be determinedHypothetical

Note: The exact m/z values will depend on the specific adducts formed and should be confirmed experimentally.

Signaling Pathway Context

While a specific signaling pathway for this compound is not well-defined, branched-chain fatty acids and their CoA esters are known to be ligands for nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα).[7] Activation of PPARα leads to the transcriptional regulation of genes involved in lipid metabolism.

ppar_pathway cluster_cell Cell BCFA_CoA This compound (and other BCFA-CoAs) PPARa PPARα BCFA_CoA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to TargetGenes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->TargetGenes regulates mRNA mRNA TargetGenes->mRNA transcription Protein Metabolic Enzymes mRNA->Protein translation

Figure 2. Generalized signaling pathway for branched-chain fatty acyl-CoA (BCFA-CoA) activation of PPARα.

Conclusion

The analytical method described provides a robust framework for the separation and quantification of this compound isomers. The combination of high-resolution liquid chromatography and sensitive tandem mass spectrometry is essential for distinguishing these structurally similar molecules. This methodology will enable researchers to investigate the specific biological roles of different isomers of this compound and their involvement in health and disease.

References

Troubleshooting & Optimization

improving 17-methylnonadecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 17-methylnonadecanoyl-CoA in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a saturated long-chain acyl-CoA, in solution is primarily influenced by two main factors:

  • Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by the presence of certain enzymes (thioesterases) in biological samples.[1][2][3][4][5] This is the most significant degradation pathway for saturated acyl-CoAs.

  • Enzymatic Degradation: In biological contexts, enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[1][3][4][5]

Unlike unsaturated fatty acyl-CoAs, this compound is not susceptible to oxidation due to the absence of double bonds in its acyl chain.[6][7]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound solutions, it is recommended to adhere to the following storage guidelines:

ParameterRecommendationRationale
Solvent Aprotic organic solvents such as methyl-tert-butyl ether (MTBE), chloroform (B151607), or a mixture of chloroform and methanol.Minimizes hydrolysis of the thioester bond.
Temperature -80°C for long-term storage.Reduces the rate of chemical degradation.
Container Glass vials with Teflon-lined caps.Prevents leaching of plasticizers and other contaminants.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).While oxidation is not a primary concern for saturated acyl-CoAs, this is a general best practice for storing lipids to prevent any potential side reactions.

Q3: Can I store this compound in aqueous buffers?

A3: Short-term storage in aqueous buffers may be necessary for experimental procedures. However, prolonged storage in aqueous solutions is not recommended due to the risk of thioester bond hydrolysis, especially at non-neutral pH. If aqueous buffers are required, they should be freshly prepared, maintained at a neutral pH (around 7.0-7.4), and kept on ice for the duration of the experiment. For any storage longer than a few hours, it is advisable to aliquot the compound in an organic solvent and evaporate the solvent under a stream of inert gas before reconstituting in the aqueous buffer immediately prior to use.

Troubleshooting Guides

Issue 1: Low or no biological activity of this compound in my assay.

Possible Cause Troubleshooting Step
Degradation of the compound - Verify the storage conditions of your stock solution. - Prepare fresh working solutions from a new aliquot for each experiment. - Analyze the integrity of your stock solution using a suitable analytical method like LC-MS.
Enzymatic degradation in the assay - If using cell lysates or tissue homogenates, consider adding a broad-spectrum thioesterase inhibitor. - Minimize the incubation time of the compound with the biological sample.
Poor solubility in the assay buffer - Ensure the final concentration of the organic solvent used to dissolve the compound is compatible with your assay system. - Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility.

Issue 2: Inconsistent or non-reproducible results in experiments.

Possible Cause Troubleshooting Step
Incomplete solubilization of the compound - Vortex the solution thoroughly after thawing and before making dilutions. - Briefly sonicate the solution to ensure complete dissolution.
Adsorption to plasticware - Use low-adhesion microcentrifuge tubes and pipette tips. - Where possible, use glass or Teflon labware.
Variability in sample preparation - Standardize all sample preparation steps, including incubation times and temperatures. - Prepare a master mix of reagents to minimize pipetting errors.

Experimental Protocols

Protocol: In Vitro Fatty Acid β-Oxidation Assay

This protocol describes a method to measure the β-oxidation of this compound in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • This compound

  • [³H]-Coenzyme A (for radiolabeling, alternatively use a non-radioactive detection method)

  • Assay Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4)

  • L-carnitine

  • Malate

  • ATP

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in chloroform.

    • For the assay, aliquot the required amount into a glass tube, evaporate the chloroform under a stream of nitrogen.

    • Resuspend the lipid in the assay buffer containing a known concentration of BSA to the desired final concentration. Vortex thoroughly to ensure complete solubilization.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, L-carnitine, malate, and ATP.

    • Add the isolated mitochondria to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Start the reaction by adding the this compound/BSA solution and [³H]-Coenzyme A.

    • Incubate at 37°C with gentle shaking for the desired time (e.g., 15-60 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Separation of Products:

    • Centrifuge the samples to pellet the precipitated protein.

    • The supernatant contains the acid-soluble products of β-oxidation (e.g., [³H]-acetyl-CoA).

  • Quantification:

    • Transfer the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of β-oxidation.

Visualizations

Beta_Oxidation_Pathway cluster_products Final Products of Complete Oxidation Acyl_CoA This compound Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA (C18) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Troubleshooting_Workflow Start Inconsistent or Low Activity Check_Storage Verify Stock Solution Storage Conditions (-80°C, Organic Solvent) Start->Check_Storage Prepare_Fresh Prepare Fresh Working Solution Check_Storage->Prepare_Fresh If compromised Check_Solubility Assess Solubility in Assay Buffer Check_Storage->Check_Solubility If OK Prepare_Fresh->Check_Solubility Use_Carrier Use Carrier Protein (BSA) or Co-solvent Check_Solubility->Use_Carrier If poor Consider_Degradation Potential for Enzymatic Degradation? Check_Solubility->Consider_Degradation If OK Use_Carrier->Consider_Degradation Add_Inhibitor Add Thioesterase Inhibitor Consider_Degradation->Add_Inhibitor If yes Check_Adsorption Assess Adsorption to Labware Consider_Degradation->Check_Adsorption If no Add_Inhibitor->Check_Adsorption Use_Glassware Use Glassware or Low-Adhesion Plastics Check_Adsorption->Use_Glassware If suspected Success Problem Resolved Check_Adsorption->Success If not an issue Use_Glassware->Success

References

Technical Support Center: Quantification of 17-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantification of 17-methylnonadecanoyl-CoA, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2][3] In complex biological samples like plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major contributor to matrix effects. These effects can negatively impact the reproducibility, linearity, selectivity, accuracy, and sensitivity of the analytical method.[2][3]

Q2: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4] A SIL-IS for this compound would be a synthesized version of the molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[2][4]

Q3: My this compound signal is showing significant suppression. What are the likely causes and how can I troubleshoot this?

A3: Significant signal suppression is often caused by co-eluting matrix components, particularly phospholipids from biological samples.[5] Here are some troubleshooting steps:

  • Improve Sample Cleanup: Incorporate a phospholipid removal step in your sample preparation protocol. Several commercial products are available for this purpose, such as specialized solid-phase extraction (SPE) cartridges or plates.[6]

  • Optimize Chromatography: Adjust your chromatographic method to better separate this compound from interfering compounds.[2][4] This could involve changing the column, mobile phase composition, or gradient profile.

  • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample extract, although this may compromise sensitivity if the analyte concentration is low.[2]

  • Use a SIL-IS: If not already in use, incorporating a SIL-IS is the most robust way to compensate for unavoidable matrix effects.[2][4]

Q4: I am observing poor recovery of this compound during sample extraction. What can I do to improve it?

A4: Low recovery of long-chain acyl-CoAs like this compound can be due to several factors. Consider the following:

  • Extraction Solvent: Ensure the chosen extraction solvent is appropriate for long-chain acyl-CoAs. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[7][8]

  • Solid-Phase Extraction (SPE): If using SPE, ensure the column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. Weak anion exchange SPE can be effective for acyl-CoA purification.[7]

  • Analyte Stability: Long-chain acyl-CoAs can be unstable. Work quickly, keep samples on ice, and use fresh, high-purity solvents to minimize degradation.[7] Adding an internal standard early in the extraction process can help monitor and correct for losses.[7]

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Matrix EffectsImplement a robust sample cleanup procedure, with a specific focus on phospholipid removal.[5]
Utilize a stable isotope-labeled internal standard (SIL-IS) to normalize for variations in matrix effects between samples.[2][4]
Analyte DegradationEnsure samples are processed quickly and kept at low temperatures to minimize enzymatic and chemical degradation.[7]
Use fresh, high-purity solvents for all extraction and reconstitution steps.
Inefficient ExtractionOptimize the homogenization and solvent extraction procedure to ensure complete lysis and extraction of the analyte from the sample matrix.[7][8]
Validate the recovery of your extraction method.
Issue 2: Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Steps
Column ContaminationImplement a more rigorous sample cleanup to remove matrix components that can foul the analytical column.
Use a guard column to protect the analytical column.
Develop a column washing method to be run between sample batches.
Inappropriate Chromatographic ConditionsOptimize the mobile phase composition, gradient, and flow rate for the analysis of long-chain acyl-CoAs.[9][10]
Experiment with different stationary phases (e.g., C8, C18) to improve peak shape.[9][11]
Analyte AdsorptionEnsure the pH of the mobile phase is appropriate to maintain the desired ionization state of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound

  • Weak anion exchange solid-phase extraction (SPE) columns

Procedure:

  • Homogenization: In a pre-chilled homogenizer, add the frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing the SIL-IS. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of isopropanol to the homogenate and vortex. Then, add 4 mL of acetonitrile and vortex vigorously.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with a suitable solvent to remove neutral and weakly bound impurities.

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., a buffer with a higher ionic strength or different pH).

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal using a Specialized SPE Plate

This protocol provides a general workflow for using a phospholipid removal plate.

Materials:

  • Plasma or serum sample

  • Phospholipid removal 96-well plate

  • Acetonitrile (ACN) containing the SIL-IS

  • Collection plate

  • Vacuum manifold or centrifuge

Procedure:

  • Protein Precipitation: In a 96-well plate, add 3 parts of cold ACN (containing the SIL-IS) to 1 part of plasma/serum sample.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Filtration: Place the phospholipid removal plate on top of a collection plate. Transfer the mixture from the protein precipitation plate to the phospholipid removal plate.

  • Elution: Apply a vacuum or centrifuge the stacked plates to draw the sample through the phospholipid removal sorbent and into the collection plate. The eluate in the collection plate is now depleted of phospholipids.

  • Analysis: The collected eluate is ready for direct injection or can be evaporated and reconstituted in the mobile phase.

Quantitative Data Summary

The following table summarizes reported recovery rates for long-chain acyl-CoAs using various extraction methodologies. While specific data for this compound is not available, these values provide a benchmark for what can be expected.

Methodology Analyte Class Tissue/Matrix Reported Recovery (%) Reference
Solvent Extraction & SPELong-chain acyl-CoAsRat Tissues70-80%[8]
Acetonitrile/Isopropanol Extraction & SPEVarious acyl-CoAsRat Liver83-90% (for SPE step)[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Tissue, Plasma) homogenization Homogenization with SIL-Internal Standard sample->homogenization Add SIL-IS extraction Solvent Extraction (Protein Precipitation) homogenization->extraction cleanup Sample Cleanup (e.g., Phospholipid Removal, SPE) extraction->cleanup Remove Interferences lcms LC-MS/MS Analysis cleanup->lcms Inject Clean Extract data_processing Data Processing & Quantification lcms->data_processing Generate Raw Data

Caption: Workflow for overcoming matrix effects in this compound quantification.

matrix_effects_mechanism cluster_source Mass Spectrometer Ion Source droplet ESI Droplet analyte_ion Analyte Ion [A+H]+ droplet->analyte_ion matrix_ion Matrix Ion [M+H]+ droplet->matrix_ion detector Detector Signal analyte_ion->detector Desired Signal matrix_ion->analyte_ion Competition for Charge & Surface Activity

Caption: Mechanism of ion suppression due to matrix effects in the ESI source.

sil_is_principle cluster_process LC-MS/MS Process with Matrix Effects cluster_quantification Quantification analyte Analyte (A) matrix_effect Matrix Effect (e.g., Ion Suppression) analyte->matrix_effect sil_is SIL-IS (A*) sil_is->matrix_effect ratio Calculate Ratio (A_response / A*_response) matrix_effect->ratio Both signals suppressed proportionally concentration Determine Analyte Concentration ratio->concentration Accurate Quantification

Caption: Principle of stable isotope dilution for correcting matrix effects.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 17-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 17-methylnonadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The molecular formula for this compound is C41H78N7O17P3S. The expected monoisotopic mass of the neutral molecule is 1093.4446 g/mol . Depending on the ionization mode, you will observe different precursor ions. In positive ion mode, the protonated molecule ([M+H]⁺) will have an m/z of approximately 1094.452. In negative ion mode, the deprotonated molecule ([M-H]⁻) will have an m/z of approximately 1092.437.

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of long-chain fatty acyl-CoAs.[1] However, negative ion mode often provides a more intense signal for the deprotonated molecular ion ([M-H]⁻) compared to the protonated molecular ion ([M+H]⁺) in positive ion mode for identical sample and source conditions.[1] Ultimately, the optimal choice may depend on your specific instrument and experimental goals. It is recommended to test both modes during method development.

Q3: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A3: A key characteristic for all fatty acyl-CoAs in positive ion mode MS/MS is a neutral loss of 507.0 Da, which corresponds to the fragmentation of the coenzyme A moiety.[1][2] This can be used for precursor ion scanning or neutral loss scans to selectively detect fatty acyl-CoAs in a complex mixture. In positive ion mode, you can also expect to see a product ion at m/z 428.037, corresponding to the adenosine (B11128) diphosphate (B83284) fragment.[3] In negative ion mode, characteristic product ions include those at m/z 408.0 and 657.4.[1]

Q4: What type of liquid chromatography (LC) column is suitable for separating this compound?

A4: Reversed-phase chromatography is commonly used for the separation of long-chain fatty acyl-CoAs.[1][2][4] C18 or C8 columns are often employed. Due to the amphipathic nature of the molecule, careful optimization of the mobile phase composition and gradient is necessary to achieve good peak shape and resolution.

Troubleshooting Guides

Problem: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize the electrospray voltage. While a default setting may work, fine-tuning can significantly improve sensitivity.[5] For positive ion mode, ensure the mobile phase composition is not overly aqueous to prevent corona discharge.[5]
Inefficient Desolvation Optimize the desolvation gas flow rate and temperature. Proper desolvation is crucial for transferring ions from the liquid to the gas phase.[5]
Poor Fragmentation Optimize the collision energy (CE) for your specific instrument and analyte. The optimal CE will maximize the intensity of your target product ions.[1]
Sample Degradation Acyl-CoAs can be unstable. Prepare fresh samples and consider using glass vials instead of plastic to minimize signal loss.[6] Keep samples cold when possible.
Matrix Effects If analyzing complex samples, co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a validated solid-phase extraction (SPE) method for sample cleanup.[2]
Problem: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Steps
Secondary Interactions with the Column The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) backbone of the column. Consider using a column with end-capping or adding a small amount of a competing base, like triethylamine, to the mobile phase.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the charge state of the analyte and its interaction with the stationary phase. Experiment with different pH values to improve peak shape.
Column Overloading Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or sample concentration.

Experimental Protocols

General Protocol for LC-ESI-MS/MS Analysis of this compound

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation:

    • For cultured cells or tissues, a validated extraction method should be used. This often involves homogenization in a solvent like methanol/chloroform followed by solid-phase extraction (SPE) for cleanup and concentration.[2]

    • It is highly recommended to use an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, as an internal standard to correct for extraction efficiency and instrument variability.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the long-chain acyl-CoA. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 10% B for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

    • Multiple Reaction Monitoring (MRM):

      • Positive Mode:

        • Precursor Ion (Q1): m/z 1094.5

        • Product Ion (Q3): Monitor for the neutral loss of 507.0 Da or a specific fragment like m/z 428.0.

      • Negative Mode:

        • Precursor Ion (Q1): m/z 1092.4

        • Product Ion (Q3): Monitor for characteristic fragments such as m/z 408.0 or 657.4.

    • Instrument Parameters: Optimize the following parameters by infusing a standard of a similar long-chain acyl-CoA:

      • Capillary Voltage

      • Cone Voltage

      • Desolvation Gas Temperature and Flow Rate

      • Collision Energy

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from your experiments. Populating this table will allow for easy comparison of results under different conditions.

Parameter Condition 1 Condition 2 Condition 3
Peak Area (Analyte)
Peak Area (Internal Standard)
Analyte/IS Ratio
Concentration (pmol/µL)
Signal-to-Noise Ratio

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Cells, Tissue) is_addition Add Internal Standard (e.g., C17:0-CoA) sample->is_addition extraction Solvent Extraction (e.g., Methanol/Chloroform) spe Solid-Phase Extraction (SPE) Cleanup extraction->spe lc_separation Reversed-Phase LC Separation (C18 Column) spe->lc_separation is_addition->extraction esi Electrospray Ionization (Positive/Negative Mode) lc_separation->esi ms_detection Tandem Mass Spectrometry (MRM Mode) esi->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification results Final Concentration quantification->results

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_ionization Optimize Ionization Source Parameters? (Voltage, Gas Flow, Temperature) start->check_ionization check_fragmentation Optimize Collision Energy? start->check_fragmentation check_sample_prep Improve Sample Preparation? (Fresh Samples, Glass Vials) start->check_sample_prep check_chromatography Enhance Chromatographic Separation? start->check_chromatography solution_found Signal Improved check_ionization->solution_found check_fragmentation->solution_found check_sample_prep->solution_found check_chromatography->solution_found

Caption: Troubleshooting logic for addressing low signal intensity in mass spectrometry experiments.

References

Technical Support Center: Purification of Synthetic 17-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of synthetic 17-methylnonadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main challenges in purifying synthetic this compound stem from its amphipathic nature, the presence of a methyl branch, and potential impurities from the synthetic process. Key issues include:

  • Low Solubility: The long acyl chain makes it poorly soluble in aqueous solutions, while the CoA moiety provides some hydrophilicity, complicating solvent selection.

  • Co-elution of Impurities: Structurally similar impurities, such as unreacted 17-methylnonadecanoic acid, shorter or longer chain acyl-CoAs, and isomers, can co-elute with the target molecule during chromatography.

  • Low Recovery: The molecule can adsorb to surfaces of labware and chromatographic media, leading to significant product loss.[1]

  • Aggregation: Long-chain acyl-CoAs have a tendency to form micelles or aggregates, which can affect chromatographic separation and yield inconsistent results.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1]

Q2: How does the methyl branch in this compound affect purification?

A2: The methyl branch introduces a slight change in the molecule's hydrophobicity and steric hindrance. This can:

  • Alter Retention Time: The branched-chain acyl-CoA may have a slightly different retention time on reversed-phase HPLC columns compared to its straight-chain analog.

  • Affect Aggregation: The methyl group can influence how the molecules pack into micelles, potentially altering their critical micelle concentration and behavior in solution.

  • Impact Purity Assessment: The presence of positional isomers of the methyl group, if present as impurities from the synthesis, can be difficult to resolve from the desired product.

Q3: What are the expected impurities from the synthesis of this compound?

A3: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: 17-methylnonadecanoic acid and Coenzyme A.

  • Side-Products: Byproducts from the coupling reaction, such as symmetrical anhydrides of the fatty acid.

  • Degradation Products: Hydrolyzed this compound (resulting in 17-methylnonadecanoic acid and CoA).

  • Oxidized Species: If the fatty acid starting material or the final product is exposed to air for extended periods.

Troubleshooting Guides

HPLC Purification
Problem Potential Cause Troubleshooting Steps
Low Product Recovery 1. Adsorption to column packing or system components. 2. Precipitation of the compound on the column. 3. Incomplete elution from the column.1. Use a metal-free HPLC system if possible. Consider adding a small amount of a chelating agent like EDTA to the mobile phase. 2. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. 3. Increase the strength of the elution solvent or use a gradient with a steeper increase in the organic phase.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 2. Column overload. 3. Column contamination.1. Add a competing base (e.g., triethylamine) or use a lower pH mobile phase to suppress silanol interactions. 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol).
Split Peaks 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. 3. Co-elution of a closely related impurity.1. Replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Optimize the mobile phase gradient to improve resolution.
No Peak Detected 1. Compound did not elute. 2. Detector issue. 3. Degradation of the sample.1. Use a stronger elution gradient. 2. Check detector settings (wavelength for UV is typically 260 nm for the adenine (B156593) base of CoA).[2][3] 3. Analyze a fresh sample and ensure proper storage conditions (-80°C).
Solid-Phase Extraction (SPE) Cleanup
Problem Potential Cause Troubleshooting Steps
Low Recovery 1. Incomplete binding to the sorbent. 2. Premature elution during the wash step. 3. Incomplete elution from the sorbent.1. Ensure the sorbent is appropriate for the molecule (e.g., C18 for reversed-phase). Ensure proper conditioning of the cartridge.[1] 2. Use a weaker wash solvent. 3. Use a stronger elution solvent or increase the elution volume.
Poor Purity 1. Co-elution of impurities. 2. Insufficient washing.1. Optimize the wash step by gradually increasing the solvent strength to remove impurities without eluting the product. 2. Increase the volume of the wash solvent.

Data Presentation

Table 1: Typical Recovery Rates for Long-Chain Acyl-CoAs Using Different Purification Methods
Purification Method Analyte Type Reported Recovery Rate (%) Reference
Solid-Phase ExtractionVarious Acyl-CoAs83-90[4]
Tissue Extraction & SPELong-Chain Acyl-CoAs70-80[2]
UHPLC-MS/MSC2-C20 Acyl-CoAs90-111[5]

Experimental Protocols

Protocol 1: General HPLC Purification of Synthetic this compound
  • Sample Preparation:

    • Dissolve the crude synthetic product in a minimal volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A linear gradient from 50% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.[2][3]

    • Column Temperature: 35°C.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak.

  • Post-Purification:

    • Combine the collected fractions.

    • Lyophilize to remove the mobile phase.

    • Store the purified product at -80°C.

Protocol 2: Purity Assessment by LC-MS/MS
  • Sample Preparation:

    • Reconstitute a small amount of the purified product in a suitable solvent (e.g., 80:20 methanol:water).

  • LC-MS/MS Conditions:

    • LC System: UHPLC with a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or full scan with fragmentation to confirm the identity.

Visualizations

Signaling Pathway

Branched-chain fatty acyl-CoAs, such as this compound, can act as signaling molecules. One key pathway involves their role as ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.

PPARa_Signaling cluster_nucleus Nucleus 17_methyl_CoA This compound PPARa_RXR_inactive PPARα/RXR (Inactive) 17_methyl_CoA->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active PPARα/RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Initiates Transcription Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the purification and analysis of synthetic this compound.

Purification_Workflow Crude_Sample Crude Synthetic This compound SPE Optional: Solid-Phase Extraction (SPE) Cleanup Crude_Sample->SPE HPLC Preparative HPLC Purification Crude_Sample->HPLC Direct Purification SPE->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product Purified This compound Lyophilization->Pure_Product Purity_Analysis Purity & Identity Confirmation (LC-MS/MS) Pure_Product->Purity_Analysis

Caption: Workflow for purification and analysis of synthetic acyl-CoA.

References

preventing degradation of 17-methylnonadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 17-methylnonadecanoyl-CoA during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes released during cell lysis, such as acyl-CoA thioesterases (ACOTs), proteases, and phosphatases, can rapidly hydrolyze the thioester bond or otherwise modify the molecule.[1]

  • Chemical Instability: The thioester bond is susceptible to non-enzymatic hydrolysis, particularly at non-neutral pH and elevated temperatures.[2] Oxidative damage to the fatty acyl chain can also occur.

Q2: Why is maintaining a low temperature crucial throughout the extraction process?

A2: Low temperatures are critical for minimizing both enzymatic activity and chemical degradation. Most enzymes have significantly reduced activity at low temperatures (0-4°C). Furthermore, the rate of chemical hydrolysis of the thioester bond is temperature-dependent, with lower temperatures favoring stability.[3]

Q3: What is the optimal pH for the extraction buffer to ensure the stability of this compound?

A3: An acidic pH of approximately 4.9 is recommended for the initial homogenization buffer.[4] Thioesters are more stable under mildly acidic conditions compared to neutral or alkaline pH, where the rate of hydrolysis increases.[2]

Q4: Are there specific inhibitors I should use to prevent enzymatic degradation?

A4: Yes, a cocktail of inhibitors is highly recommended. This should include:

  • General Protease Inhibitors: To prevent non-specific protein degradation that can release degradative enzymes.

  • Phosphatase Inhibitors: To preserve the phosphorylation state of proteins, which can be important for overall sample integrity.

  • Specific Acyl-CoA Thioesterase (ACOT) Inhibitors: While broad-spectrum commercial ACOT inhibitor cocktails are not widely available, some specific inhibitors for certain ACOT isoforms have been identified in research contexts.[5][6] For general lab purposes, ensuring rapid inactivation of enzymes through proper homogenization in an acidic buffer and the use of general protease and phosphatase inhibitors is the most practical approach.

Q5: How does the methyl branch on this compound affect its stability and extraction?

A5: The methyl branch can influence the molecule's physical properties. Methyl branching is known to disrupt close packing between lipid chains, which can increase the fluidity of membranes.[7][8] While direct comparative stability data for this compound is limited, the general principles of long-chain acyl-CoA extraction and stability should be followed. The presence of the methyl branch may slightly alter its chromatographic behavior compared to its straight-chain analog, nonadecanoyl-CoA.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no recovery of this compound 1. Degradation during sample handling: Slow processing, elevated temperatures. 2. Inefficient extraction: Inadequate cell lysis, incorrect solvent ratios. 3. Degradation during extraction: Presence of active enzymes, non-optimal pH.1. Process tissue immediately after collection or flash-freeze in liquid nitrogen and store at -80°C. Work on ice throughout the procedure. 2. Ensure thorough homogenization. Use a glass homogenizer for tissue samples. Optimize the solvent-to-tissue ratio. 3. Use an acidic homogenization buffer (pH ~4.9). Add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.
High variability between replicate samples 1. Inconsistent sample handling: Differences in time from collection to freezing or processing. 2. Incomplete homogenization: Non-uniform disruption of cells across samples. 3. Pipetting errors: Inaccurate solvent measurements.1. Standardize the sample handling workflow for all samples. 2. Ensure each sample is homogenized for the same duration and with the same intensity. 3. Calibrate pipettes regularly and use appropriate pipetting techniques for viscous organic solvents.
Presence of interfering peaks in chromatogram 1. Contamination from other lipids: Inefficient removal of other lipid classes. 2. Degradation products: Hydrolyzed 17-methylnonadecanoic acid or other breakdown products.1. Incorporate a solid-phase extraction (SPE) step for purification after the initial liquid-liquid extraction. 2. Review and optimize the extraction procedure to minimize degradation (see "Low or no recovery" section).

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][9]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (B84403) (KH₂PO₄) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)

  • Solid-Phase Extraction (SPE) columns (Oligonucleotide purification columns or similar)

  • Protease and phosphatase inhibitor cocktail

Procedure:

  • Homogenization:

    • Pre-chill the glass homogenizer on ice.

    • Weigh approximately 100 mg of frozen tissue and place it in the homogenizer.

    • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a freshly prepared protease and phosphatase inhibitor cocktail.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a new tube.

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

  • Acyl-CoA Collection:

    • Carefully collect the upper phase containing the acyl-CoAs.

    • Dilute the collected upper phase with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the diluted extract onto the column.

    • Wash the column to remove impurities as per the manufacturer's protocol.

    • Elute the acyl-CoAs using isopropanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen gas at room temperature.

    • Reconstitute the dried pellet in an appropriate solvent for your downstream analysis (e.g., a mixture of ammonium acetate (B1210297) buffer and acetonitrile).[10]

Visualizations

Degradation Pathways of this compound

The primary degradation pathways for this compound during extraction are enzymatic and chemical hydrolysis of the thioester bond.

cluster_main Degradation of this compound cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis mol This compound acot Acyl-CoA Thioesterases (ACOTs) mol->acot Direct ph Non-neutral pH (especially alkaline) mol->ph Direct temp Elevated Temperature mol->temp Accelerates products 17-methylnonadecanoic acid + Coenzyme A acot->products proteases Proteases phosphatases Phosphatases ph->products

Caption: Major degradation pathways for this compound during extraction.

Experimental Workflow for Stable Extraction

A streamlined workflow is essential to minimize degradation and maximize recovery.

cluster_workflow Stable Extraction Workflow start Start: Fresh or Flash-Frozen Tissue homogenize Homogenize on Ice (pH 4.9 buffer with inhibitors) start->homogenize extract Liquid-Liquid Extraction (Isopropanol/Acetonitrile) homogenize->extract purify Solid-Phase Extraction (SPE) extract->purify analyze Downstream Analysis (e.g., LC-MS) purify->analyze end End: Quantification analyze->end

Caption: Recommended workflow for the stable extraction of this compound.

References

Technical Support Center: Enhancing Ionization Efficiency of 17-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-methylnonadecanoyl-CoA and other long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing this compound?

A1: Electrospray ionization (ESI) is the most common and effective technique for the analysis of long-chain acyl-CoAs like this compound.[1][2] It allows for soft ionization, which minimizes in-source fragmentation and preserves the molecular ion for detection. Both positive and negative ion modes can be used, with the choice depending on the specific experimental goals and instrumentation.[1][3]

Q2: Should I use positive or negative ion mode for my analysis?

A2: The choice between positive and negative ion mode depends on the information you seek.

  • Positive Ion Mode: This mode is often preferred for quantitative analysis using Multiple Reaction Monitoring (MRM).[4][5] It typically yields a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment, which is a highly specific transition for acyl-CoAs.[3][6][7]

  • Negative Ion Mode: This mode can also be used and may provide complementary structural information.[1][4]

For robust quantification, positive ion mode with MRM is generally recommended.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

A3: In positive ion mode tandem mass spectrometry (MS/MS), the most characteristic fragmentation of an acyl-CoA is the neutral loss of the phosphoadenosine diphosphate moiety, which results in a neutral loss of 507 Da.[3][6][7] In negative ion mode, you can expect to see fragments corresponding to the CoA moiety and ions retaining the acyl chain.[1]

Q4: How can I improve the signal-to-noise ratio for my analyte?

A4: Improving the signal-to-noise ratio can be achieved by:

  • Optimizing ESI source parameters: Systematically adjust the spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature.

  • Sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[5]

  • Chromatographic separation: Employing liquid chromatography (LC) prior to mass spectrometry can separate your analyte from other compounds that may suppress its ionization.[8]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Solution
Poor Ionization Efficiency Optimize ESI source parameters. Ensure the mobile phase is compatible with ESI; for instance, avoid non-volatile buffers like phosphates.[3] Consider adding a modifier to the mobile phase, such as ammonium (B1175870) hydroxide (B78521), to improve ionization.[5]
Ion Suppression The presence of high concentrations of other lipids or matrix components can suppress the ionization of your target analyte.[9][10] Dilute the sample to a lower total lipid concentration.[8] Implement chromatographic separation (LC-MS) to separate this compound from interfering compounds.[8]
Sample Degradation Acyl-CoAs can be unstable. Prepare fresh samples and keep them at a low temperature (4°C in the autosampler).
Incorrect MS Settings Verify that the mass spectrometer is set to the correct mass range and that the collision energy and other MS/MS parameters are optimized for your analyte.
Issue 2: High Background Noise or Contamination
Possible Cause Solution
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and meticulously clean all glassware.
Carryover from Previous Injections Run blank injections between samples to ensure that the system is clean.[11] Implement a robust needle wash protocol for the autosampler.[11]
Contamination from Vial Caps (B75204) Contaminants can leach from vial septa, especially with repeated injections from the same vial.[12] Use appropriate vial caps and consider transferring the sample to a new vial if multiple injections are needed.[12]
Issue 3: In-source Fragmentation
Possible Cause Solution
High Source Temperature or Voltages In-source fragmentation occurs when the analyte fragments in the ion source before mass analysis. Reduce the source temperature and voltages to the minimum required for efficient ionization.
Analyte Instability While less common for the acyl-CoA backbone, the fatty acid chain can be susceptible to fragmentation under harsh conditions. Use the softest ionization conditions possible.

Quantitative Data

Table 1: Typical ESI-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
ParameterPositive Ion ModeNegative Ion Mode
Spray Voltage 5.5 kV-4.5 kV
Source Temperature 250°C250°C
Nebulizer Gas (N2) 40 psi40 psi
Heater Gas (N2) 20 psi20 psi
Curtain Gas (N2) 20 psi20 psi
Collision Gas (N2) 9 psi9 psi
Precursor Ion (Q1) [M+H]+[M-H]-
Product Ion (Q3) Neutral Loss of 507 DaStructure-specific fragments

Note: These are starting parameters and should be optimized for your specific instrument and analyte.[13]

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Biological Tissues
  • Homogenization: Homogenize the tissue sample in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add acetonitrile (B52724) (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or isopropanol).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS method (e.g., 50:50 acetonitrile:water).

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[5]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[14]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[14]

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.4 mL/min.[14]

    • Column Temperature: 35°C.[14]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion ([M+H]+) to the product ion resulting from the neutral loss of 507 Da.

    • Parameter Optimization: Optimize declustering potential (DP) and collision energy (CE) for the specific MRM transition of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Tissue Homogenate Homogenization Tissue->Homogenate Extract Acetonitrile Extraction Homogenate->Extract SPE Solid-Phase Extraction Extract->SPE FinalSample Reconstituted Sample SPE->FinalSample LC Liquid Chromatography (C18) FinalSample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of this compound.

BCAA_Metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_bcfa Branched-Chain Fatty Acid Synthesis BCAA Leucine / Isoleucine / Valine BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKDH Complex BCKA->BCKDH BC_AcylCoA Branched-Chain Acyl-CoAs BCKDH->BC_AcylCoA Elongation Elongation & Modification BC_AcylCoA->Elongation BCFA_CoA This compound Elongation->BCFA_CoA

Caption: Metabolic origin of branched-chain fatty acyl-CoAs.[15][16][17]

References

Technical Support Center: 17-Methylnonadecanoyl-CoA Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss of 17-methylnonadecanoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound sample loss?

A1: Sample loss of long-chain acyl-CoAs like this compound is often attributed to a combination of factors:

  • Adsorption to Surfaces: Long-chain acyl-CoAs are amphiphilic molecules that can adsorb to plastic and glass surfaces, leading to significant sample loss, especially at low concentrations.

  • Chemical and Enzymatic Degradation: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at non-optimal pH and temperature. Tissues also contain active acyl-CoA hydrolases that can degrade the molecule if not properly inactivated.

  • Inefficient Extraction: The choice of solvents and methodology for extracting this lipophilic molecule from complex biological matrices is critical for achieving high recovery rates.

  • Oxidation: Although less common for saturated fatty acyl chains, oxidation can be a concern if samples are not handled under appropriate conditions.

Q2: How should I properly store my biological samples to ensure the stability of this compound?

A2: To maintain the integrity of this compound in biological samples, it is crucial to halt all biological activity immediately upon collection. Samples should be snap-frozen in liquid nitrogen and then stored at -80°C.[1] This rapid freezing minimizes enzymatic degradation.[1] It is also important to limit the number of freeze-thaw cycles, as this can compromise sample quality.

Q3: What type of labware is recommended for handling this compound to minimize adsorption?

A3: To minimize adsorptive losses, it is advisable to use low-adhesion polypropylene (B1209903) tubes. For glassware, silanization can reduce the number of active sites available for binding. The addition of a small amount of a non-ionic detergent, such as Triton X-100, to buffers can also help to prevent adsorption, though compatibility with downstream applications should be verified.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Low recovery of this compound after extraction from tissues.

Potential Cause Troubleshooting Step Rationale
Inefficient Homogenization Ensure tissue is thoroughly homogenized in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][2] Use a glass homogenizer on ice.Acidic pH helps to precipitate proteins and inactivate hydrolases. Thorough homogenization ensures complete cell lysis and release of the analyte.
Inappropriate Solvent System Use a robust organic solvent extraction method. A common approach involves extraction with acetonitrile (B52724) and isopropanol.[1][3]These solvents are effective at precipitating proteins and solubilizing long-chain acyl-CoAs from the aqueous homogenate.
Suboptimal Phase Separation If using a liquid-liquid extraction, ensure clear phase separation. Centrifugation at 4°C can aid in this process.Incomplete phase separation can lead to loss of the analyte in the wrong phase or at the interface.
Analyte Precipitation Long-chain acyl-CoAs can be less soluble in highly aqueous solutions. Ensure the final extract is in a solvent that maintains solubility, such as a methanol/water mixture.[1]Maintaining solubility is critical to prevent the analyte from precipitating out of solution and being lost.

Issue 2: High variability in quantification results between replicate samples.

Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Handling Standardize all handling steps, from sample collection to extraction. Work quickly and keep samples on ice at all times.[1]Consistency is key to reproducibility. Minimizing time at room temperature reduces the chance of degradation.
Adsorption to Labware Pre-rinse pipette tips with the solvent used to dissolve the sample. Use low-adhesion tubes.This helps to saturate non-specific binding sites on the plastic surfaces, reducing the amount of analyte that adheres to them.
Incomplete Sample Mixing Vortex samples thoroughly at each step of the extraction and resuspension process.Ensures a homogenous sample and accurate aliquoting.
Instrumental Variability Run a system suitability test before each analytical run to ensure the instrument is performing correctly. Include an internal standard in all samples.An internal standard helps to correct for variations in injection volume and instrument response.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add 2 mL of acetonitrile, vortex vigorously, and then add 1 mL of isopropanol. Vortex again.

  • Protein Precipitation: Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for your downstream analysis (e.g., a methanol/water mixture).

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodTissue Type(s)Reported RecoveryReference
Acetonitrile/Isopropanol Extraction with SPERat heart, kidney, muscle70-80%[2]
Acetonitrile/Isopropanol ExtractionVariousNot specified, but widely used[1][3]
Solid-Phase Extraction (SPE)Not specified83-90% (for the SPE step alone)[3]

Mandatory Visualization

Below is a workflow to guide the troubleshooting process for minimizing sample loss of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Sample Loss start Start: Low/Variable Recovery check_storage Review Sample Storage: - Stored at -80°C? - Snap-frozen initially? start->check_storage Initial Check check_handling Evaluate Sample Handling: - Kept on ice? - Minimized freeze-thaw cycles? check_storage->check_handling Yes optimize_storage Action: Implement Strict -80°C Storage Protocol check_storage->optimize_storage No check_extraction Assess Extraction Protocol: - Correct buffer pH? - Efficient homogenization? - Appropriate solvents? check_handling->check_extraction Yes optimize_handling Action: Standardize Handling Procedures (Always on Ice) check_handling->optimize_handling No check_adsorption Investigate Adsorption: - Using low-adhesion tubes? - Pre-rinsing pipette tips? check_extraction->check_adsorption Yes optimize_extraction Action: Refine Extraction (e.g., use SPE, verify solvent purity) check_extraction->optimize_extraction No optimize_labware Action: Use Low-Adhesion Labware and Consider Detergents check_adsorption->optimize_labware No re_evaluate Re-evaluate Recovery check_adsorption->re_evaluate Yes optimize_storage->re_evaluate optimize_handling->re_evaluate optimize_extraction->re_evaluate optimize_labware->re_evaluate re_evaluate->start Issue Persists end Problem Resolved re_evaluate->end Successful

Caption: Troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: Analysis of 17-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 17-methylnonadecanoyl-CoA. The focus is on addressing co-elution issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a branched-chain long-chain acyl-coenzyme A (CoA). Its analysis is challenging due to its structural similarity to other endogenous long-chain acyl-CoAs, which can lead to co-elution during chromatographic separation. The presence of a methyl branch on the acyl chain can result in retention times very close to its straight-chain and other branched-chain isomers, making accurate quantification difficult.

Q2: What are the most common compounds that co-elute with this compound?

A2: The most common co-eluting compounds are other C20 acyl-CoA isomers due to their similar molecular weights and polarities. These include:

  • Arachidoyl-CoA (C20:0): The straight-chain saturated counterpart.

  • Eicosenoyl-CoA (C20:1): Monounsaturated isomers.

  • Other branched-chain C20 acyl-CoAs: Such as phytanoyl-CoA and pristanoyl-CoA, which may be present in certain biological samples.

  • Very-long-chain polyunsaturated fatty acyl-CoAs: In some cases, highly unsaturated longer-chain acyl-CoAs might have similar retention characteristics on certain columns.

Even with mass spectrometry, isobaric interferences (compounds with the same nominal mass) can complicate analysis if not chromatographically resolved.[1][2]

Q3: How can I confirm if I have a co-elution problem?

A3: Co-elution can be identified by examining the peak shape in your chromatogram. Look for:

  • Peak fronting or tailing: Asymmetrical peaks can indicate the presence of an unresolved compound.

  • Peak shoulders: A small, unresolved peak appearing on the side of the main peak of interest.

  • Broader than expected peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram, it may be due to co-elution.

If you are using a mass spectrometer with sufficient scan speed, you can also look for changes in the mass spectrum across the eluting peak. If the ratio of ion fragments changes, it is a strong indication of co-elution.

Q4: Can I resolve co-eluting isomers using only mass spectrometry?

A4: In some cases, tandem mass spectrometry (MS/MS) can help distinguish between co-eluting isomers if they produce unique fragment ions. However, many isomeric long-chain acyl-CoAs exhibit very similar fragmentation patterns, making this approach unreliable for quantification. Therefore, chromatographic separation is highly recommended for accurate analysis. Even with high-resolution mass spectrometry, distinguishing isomers can be challenging without chromatographic separation.[1]

Troubleshooting Guide: Addressing Co-elution of this compound

This guide provides a systematic approach to resolving co-elution issues with this compound.

Diagram: Troubleshooting Workflow for Co-elution

Caption: A stepwise guide to troubleshooting co-elution issues.

Step-by-Step Troubleshooting

1. Confirm Co-elution and Identify the Interfering Compound(s)

  • Action: If possible, obtain standards for suspected co-eluting compounds (e.g., arachidoyl-CoA). Analyze these standards individually and as a mixture with your sample to confirm co-elution.

  • Rationale: Knowing the identity of the co-eluting species will help in selecting the most appropriate chromatographic modifications.

2. Optimize Your Existing Chromatographic Method

  • Modify the Mobile Phase Gradient:

    • Action: Decrease the initial percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) and/or lengthen the gradient elution time. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting compounds.[3]

    • Rationale: This increases the retention of the analytes and enhances the separation between them.

  • Adjust the Column Temperature:

    • Action: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C).

    • Rationale: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. Sometimes, a lower temperature can improve the resolution of isomers.

3. Change the Stationary Phase (Column)

  • Action: If optimizing the current method is unsuccessful, switch to a column with a different selectivity. For long-chain fatty acyl-CoAs, common choices include:

    • Standard C18: A good starting point, but may not resolve closely related isomers.

    • Phenyl-Hexyl: Offers different selectivity due to pi-pi interactions, which can be beneficial for separating compounds with aromatic moieties or double bonds.

    • Embedded Polar Group (EPG) columns: Can provide alternative selectivity for polar analytes.

  • Rationale: Different stationary phases interact with analytes through different mechanisms (e.g., hydrophobic, pi-pi, polar interactions), leading to changes in elution order and potentially resolving co-eluting compounds.

4. Consider Advanced Techniques

  • Action: If co-elution persists, consider more advanced techniques such as two-dimensional liquid chromatography (2D-LC) or ion mobility-mass spectrometry (IM-MS).

  • Rationale: 2D-LC provides significantly enhanced peak capacity by using two different separation mechanisms. IM-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase, which can resolve isobaric and isomeric compounds that are not separable by chromatography alone.

Data Presentation: Comparison of Chromatographic Conditions

The following table summarizes various chromatographic conditions reported in the literature for the separation of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterMethod 1Method 2Method 3
Column C18 Reverse PhaseC18 Reverse PhaseUPLC CSH C18
Mobile Phase A 75 mM KH2PO4, pH 4.9Water with 0.1% Ammonium (B1175870) HydroxideWater with 10 mM Ammonium Acetate (B1210297)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/Isopropanol
Gradient Binary gradientOptimized for long-chain speciesOptimized for isomeric separation
Detection UV (260 nm)Positive ESI-MS/MSPositive ESI-MS/MS
Reference [4][5][6]

Experimental Protocols

Recommended UPLC-MS/MS Method for Separation of C20 Acyl-CoA Isomers

This protocol is a representative method adapted from published literature for the separation of long-chain acyl-CoAs and is a good starting point for optimizing the analysis of this compound.[3][5][7]

1. Sample Preparation (from cell or tissue homogenates)

  • Homogenize the sample in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Perform a liquid-liquid extraction using a mixture of acetonitrile and isopropanol.

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

2. UPLC Conditions

  • Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 30% B and equilibrate.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ for this compound.

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the CoA moiety (e.g., a neutral loss of 507 Da is common for acyl-CoAs).[8]

  • Collision Energy: Optimize for the specific precursor-product transition.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Diagram: Experimental Workflow

Experimental_Workflow sample_prep Sample Preparation - Homogenization - Extraction - Reconstitution uplc UPLC Separation - C18 Column - Gradient Elution sample_prep->uplc msms MS/MS Detection - ESI+ - MRM Mode uplc->msms data_analysis Data Analysis - Peak Integration - Quantification msms->data_analysis

References

Quality Control for 17-Methylnonadecanoyl-CoA Standards: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of 17-methylnonadecanoyl-CoA standards.

Frequently Asked Questions (FAQs)

1. What are the recommended storage and handling conditions for this compound standards?

To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. It is recommended to store this product in a sealed container, protected from light. For long-term storage, -20°C is advisable. Acyl-CoA standards are known to be unstable in aqueous solutions, so it is best to prepare aqueous solutions fresh for each use.[1]

2. What are the primary analytical methods for assessing the quality of this compound standards?

The most robust and widely used methods for the quality control of acyl-CoA standards are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] LC-MS/MS provides high sensitivity and specificity for identity confirmation and purity assessment, while NMR is a powerful tool for structural elucidation and quantification.

3. What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

The theoretical monoisotopic mass of this compound (C₄₁H₇₄N₇O₁₇P₃S) is 1077.4103 g/mol . In positive ion mode electrospray ionization (ESI+), you can expect to observe the protonated molecule [M+H]⁺ and potentially sodium [M+Na]⁺ or other adducts. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is typically observed.

4. What are the characteristic fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

In positive ion mode MS/MS, a characteristic neutral loss of 507.1 Da is commonly observed for acyl-CoAs, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][3] Another significant product ion corresponds to the acyl portion of the molecule. In negative ion mode, fragmentation also yields characteristic product ions that can be used for identification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No signal or low intensity in LC-MS analysis. 1. Degradation of the standard: Acyl-CoAs are susceptible to hydrolysis. 2. Improper storage: Exposure to moisture, light, or elevated temperatures. 3. Suboptimal MS parameters: Incorrect ionization mode, precursor ion selection, or collision energy. 4. LC issues: Column degradation, improper mobile phase composition.1. Prepare fresh solutions from a new aliquot of the standard. 2. Verify storage conditions and use a fresh vial. 3. Optimize MS parameters by infusing the standard directly. Ensure you are looking for the correct precursor ion (e.g., [M+H]⁺). 4. Use a new column and freshly prepared mobile phases. Consider a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[3][5]
Multiple peaks observed in the chromatogram. 1. Presence of isomers: The standard may contain structural isomers. 2. Impurities: Contamination from the synthesis process or degradation products. 3. In-source fragmentation or adduct formation: Formation of different ions in the mass spectrometer source.1. High-resolution mass spectrometry can help distinguish between isomers if they have different fragmentation patterns. 2. Analyze the fragmentation patterns of the additional peaks to identify potential impurities. A purity of >99% is generally expected for high-quality standards.[2] 3. Optimize source conditions (e.g., cone voltage) to minimize in-source fragmentation. Check for common adducts ([M+Na]⁺, [M+K]⁺).
Inconsistent quantification results. 1. Instability in solution: The standard may be degrading in the autosampler. 2. Matrix effects: Components in the sample matrix can suppress or enhance ionization. 3. Lack of an appropriate internal standard: Variations in sample preparation and injection volume can lead to inaccuracies.1. Minimize the time samples spend in the autosampler. Use a cooled autosampler if available. 2. Perform a matrix effect study by spiking the standard into a blank matrix. 3. Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA (e.g., C17:0-CoA) for accurate quantification.[2]
Broad or tailing peaks in HPLC. 1. Poor chromatographic conditions: Inappropriate mobile phase pH or gradient. 2. Column overload: Injecting too much of the standard. 3. Secondary interactions: Interaction of the analyte with the stationary phase.1. Optimize the LC gradient and mobile phase composition. Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs on a C18 column.[3] 2. Reduce the injection volume or concentration of the standard. 3. Ensure the column is properly conditioned and of high quality.

Quantitative Data Summary

Table 1: Calculated Mass-to-Charge Ratios (m/z) for this compound

Ion SpeciesChargeCalculated m/z
[M+H]⁺+11078.4176
[M+Na]⁺+11100.3995
[M+K]⁺+11116.3735
[M-H]⁻-11076.4030

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.

Table 2: Key MS/MS Fragments for Identification of this compound ([M+H]⁺ as precursor)

Precursor Ion (m/z)Characteristic Neutral Loss (Da)Resulting Fragment Ion (m/z)Identity of Neutral Loss
1078.4176507.1571.31763'-phosphoadenosine diphosphate

Experimental Protocols

Protocol 1: Identity and Purity Assessment by LC-MS/MS

Objective: To confirm the identity and assess the purity of the this compound standard.

Methodology:

  • Standard Preparation: Dissolve the this compound standard in a suitable organic solvent (e.g., methanol) to a stock concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 1078.4.

    • MS/MS Scan: Select the precursor ion (m/z 1078.4) for fragmentation and scan for the characteristic product ions, particularly monitoring for the neutral loss of 507.1 Da.

    • Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the purity percentage. Confirm the identity by the presence of the correct precursor and product ions.

Protocol 2: Structural Confirmation by ¹H NMR

Objective: To confirm the chemical structure of the this compound standard.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., D₂O or CD₃OD). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 1-5 mg in 0.5-0.7 mL of solvent).

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of key structural features of this compound, including the protons of the adenine, ribose, pantothenic acid, and the fatty acyl chain. Compare the obtained spectrum with known spectra of similar long-chain acyl-CoAs.

Visualizations

QC_Workflow Figure 1. Quality Control Workflow for this compound Standards cluster_0 Initial Receipt and Storage cluster_1 Identity Confirmation cluster_2 Purity and Structural Verification cluster_3 Decision cluster_4 Outcome Receive Receive Standard Store Store at -20°C, protected from light Receive->Store Prep_MS Prepare Sample for LC-MS/MS Store->Prep_MS Prep_NMR Prepare Sample for NMR Store->Prep_NMR Run_MS LC-MS/MS Analysis Prep_MS->Run_MS Analyze_MS Analyze MS Data (Precursor & Fragment Ions) Run_MS->Analyze_MS Purity_Check Assess Purity from LC-MS Run_MS->Purity_Check Decision Pass QC? Analyze_MS->Decision Run_NMR ¹H NMR Analysis Prep_NMR->Run_NMR Analyze_NMR Analyze NMR Spectrum Run_NMR->Analyze_NMR Analyze_NMR->Decision Purity_Check->Decision Pass Release for Use Decision->Pass Yes Fail Quarantine & Investigate Decision->Fail No

Caption: Quality Control Workflow for this compound Standards.

Troubleshooting_Tree Figure 2. Troubleshooting Logic for LC-MS Analysis Start LC-MS Analysis Issue Q_Signal Is there a signal? Start->Q_Signal A_NoSignal Check Standard Viability (Fresh Prep, Storage) Optimize MS Parameters (Infusion) Q_Signal->A_NoSignal No Q_PeakShape Good Peak Shape? Q_Signal->Q_PeakShape Yes A_BadPeak Optimize LC Method (Gradient, pH, Column) Q_PeakShape->A_BadPeak No Q_Purity Single Peak? Q_PeakShape->Q_Purity Yes A_MultiplePeaks Investigate Impurities/Isomers (MS/MS Fragmentation) Q_Purity->A_MultiplePeaks No A_Pass Analysis OK Q_Purity->A_Pass Yes

Caption: Troubleshooting Logic for LC-MS Analysis.

References

Validation & Comparative

Validating the Identification of 17-Methylnonadecanoyl-CoA by Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of lipid metabolites is paramount in understanding complex biological processes and in the development of novel therapeutics. 17-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-CoA, represents a class of molecules that, while less common than their straight-chain counterparts, play significant roles in cellular metabolism and membrane structure.[1][2] This guide provides a comparative overview of the validation of this compound identification using tandem mass spectrometry (MS/MS), supported by experimental protocols and in silico prediction methods.

Comparison of Analytical Approaches

The identification of long-chain fatty acyl-CoAs can be approached through various analytical techniques. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for fatty acid analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the direct analysis of intact acyl-CoA species.[3][4]

Method Principle Advantages for this compound Analysis Limitations
LC-MS/MS (Triple Quadrupole) Chromatographic separation followed by precursor ion selection, collision-induced dissociation (CID), and detection of specific product ions.High sensitivity and specificity through Selected Reaction Monitoring (SRM). Well-suited for quantitative analysis.[5]May not provide extensive structural information for unambiguous isomer differentiation without authentic standards.
High-Resolution MS/MS (Q-TOF, Orbitrap) Chromatographic separation followed by accurate mass measurement of precursor and product ions.Provides high mass accuracy, aiding in formula determination and reducing ambiguity.Data analysis can be more complex. May be less sensitive in SRM mode compared to triple quadrupoles.
GC-MS (after derivatization) Gas chromatographic separation of derivatized fatty acids followed by mass spectrometry.Extensive spectral libraries are available for fatty acid methyl esters (FAMEs).Indirect analysis of the acyl-CoA; requires hydrolysis and derivatization, which can introduce artifacts and does not provide information on the intact molecule.
In Silico Fragmentation Prediction Computational tools predict the MS/MS spectrum based on the chemical structure.[6][7][8]Enables theoretical validation in the absence of an authentic standard. Can help in distinguishing between isomers by predicting unique fragment ions.Predictions are theoretical and require experimental verification. Accuracy depends on the prediction algorithm and the training dataset.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on established methods for long-chain fatty acyl-CoA analysis.[3][5][9]

1. Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize cell pellets or tissues in a cold solvent mixture, such as 2:1 methanol:water, to quench metabolic activity and extract metabolites.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like methanol/chloroform/water to separate the lipid and aqueous phases. The acyl-CoAs will partition into the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with a high-purity organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

2. Liquid Chromatography

  • Column: Use a reversed-phase column suitable for lipid analysis, such as a C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipophilic acyl-CoAs, and then re-equilibrate. For example: 0-3 min, 20-50% B; 3-4 min, 50-90% B; 4-5 min, hold at 90% B; 5-6 min, 90-20% B; 6-10 min, hold at 20% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Precursor Ion [M+H]+ for this compound: m/z 1060.7 (predicted).

  • Key MS/MS Transitions (SRM):

    • Common Acyl-CoA Transition: A neutral loss of 507 Da corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety is a hallmark of acyl-CoAs.

    • Specific Transitions: Monitor for the precursor ion and characteristic product ions. For this compound, the primary product ion from the neutral loss would be at m/z 553.7 (predicted).

  • Collision Energy: Optimize the collision energy to maximize the signal for the desired product ions.

Validation Strategy for this compound

A multi-pronged approach is necessary for the confident identification of this compound.

1. Chromatographic Retention Time:

  • Compare the retention time of the analyte to that of a synthesized authentic standard of this compound.

  • In the absence of a standard, compare the retention time to that of closely related compounds, such as nonadecanoyl-CoA (the straight-chain isomer), which would be expected to have a slightly different retention time.

2. MS/MS Fragmentation Pattern:

  • Characteristic Neutral Loss: The primary validation point is the observation of the neutral loss of 507 Da from the precursor ion.

  • Comparison to In Silico Predicted Spectrum: Generate a theoretical MS/MS spectrum for this compound using a prediction tool. Compare the experimental spectrum to the predicted one, looking for matching fragment ions.

  • Isomer Differentiation: While challenging, the presence of specific low-abundance fragment ions resulting from cleavages along the fatty acyl chain may help in differentiating it from other isomers. High-resolution MS/MS can aid in confirming the elemental composition of these fragments.

3. Isotopic Labeling:

  • In biological systems, feeding cells with a stable isotope-labeled precursor (e.g., 13C-labeled branched-chain amino acid) can help confirm the de novo synthesis of the branched-chain fatty acyl-CoA. The resulting labeled this compound will have a corresponding mass shift in the MS spectrum.

Visualizing the Workflow and Metabolic Context

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation Homogenization Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Methanol/Chloroform SPE SPE Lipid_Extraction->SPE C18 cartridge Reconstitution Reconstitution SPE->Reconstitution Mobile phase LC_Separation Reversed-Phase LC Reconstitution->LC_Separation MS_Detection ESI+ MS LC_Separation->MS_Detection MSMS_Fragmentation MS/MS (CID) MS_Detection->MSMS_Fragmentation Retention_Time Retention Time MSMS_Fragmentation->Retention_Time Fragmentation_Pattern Fragmentation Pattern MSMS_Fragmentation->Fragmentation_Pattern In_Silico_Comparison In Silico Comparison MSMS_Fragmentation->In_Silico_Comparison

Caption: Workflow for the identification and validation of this compound.

General Branched-Chain Fatty Acid Synthesis Pathway

fatty_acid_synthesis BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA Primers BCKA->BC_Acyl_CoA BCKDH FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) FAS->BCFA_CoA

Caption: Biosynthesis of branched-chain fatty acyl-CoAs.

Conclusion

The validation of this compound identification by MS/MS relies on a combination of chromatographic and mass spectrometric evidence. While direct confirmation through an authentic standard is the gold standard, a robust validation can be achieved by leveraging the characteristic fragmentation of acyl-CoAs, comparison with in silico predicted spectra, and careful analysis of chromatographic behavior. This guide provides a framework for researchers to confidently identify this and other branched-chain fatty acyl-CoAs, contributing to a deeper understanding of lipid metabolism in health and disease.

References

Comparative Analysis of Long-Chain Acyl-CoA Levels in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Metabolism and Drug Development

Quantitative Comparison of Acyl-CoA Levels

The following table summarizes the levels of various long-chain acyl-CoA species in two distinct mammalian cell lines: MCF7 (a human breast cancer cell line) and RAW264.7 (a murine macrophage-like cell line). This data, adapted from existing research, highlights significant differences in the abundance and distribution of these key metabolic intermediates.[1]

Acyl-CoA SpeciesCell LineTotal Acyl-CoA (pmol/10⁶ cells)Predominant SpeciesReference
Long-Chain Acyl-CoAsMCF780.4 ± 6.1C24:0-CoA, C26:0-CoA, C16:0-CoA, C18:0-CoA[1]
Long-Chain Acyl-CoAsRAW264.712.0 ± 1.0C16:0-CoA, C18:0-CoA[1]

Note: Very-long-chain fatty acyl-CoAs (>C20) constitute over 50% of the total fatty acyl-CoAs in MCF7 cells, whereas they represent less than 10% in RAW264.7 cells.[1] This illustrates a significant divergence in lipid metabolism between these two cell lines.

Experimental Protocols

The quantification of intracellular long-chain acyl-CoA esters is a technically demanding process that requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this application.[2][3][4]

1. Cell Culture and Harvesting:

  • Cell Lines: MCF7 and RAW264.7 cells are cultured under standard conditions appropriate for each line.

  • Harvesting: For acyl-CoA analysis, cells are rapidly harvested to quench metabolic activity. This typically involves washing the cells with ice-cold phosphate-buffered saline (PBS) followed by immediate extraction.

2. Acyl-CoA Extraction:

  • A common method for extracting long-chain acyl-CoAs involves the use of a chloroform/methanol solvent system.[5]

  • Alternatively, a single-phase extraction with a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) can be employed.[3]

  • To ensure accurate quantification, internal standards, such as odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA), are added at the beginning of the extraction process.

3. Sample Purification:

  • The crude extract is often purified using solid-phase extraction (SPE) to remove interfering substances like phospholipids.[4]

  • This step is crucial for enhancing the sensitivity and specificity of the subsequent LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: The purified acyl-CoA extracts are separated using reversed-phase liquid chromatography. A C18 or C8 column is typically used with a gradient of an aqueous solvent (often containing a buffer like ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile).[2][4]

  • Mass Spectrometry: The eluted acyl-CoAs are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[2][4]

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates the general workflow for the extraction and quantification of long-chain acyl-CoAs from cultured cells.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF7, RAW264.7) harvesting Rapid Harvesting & Washing cell_culture->harvesting extraction Acyl-CoA Extraction (e.g., Chloroform/Methanol) harvesting->extraction purification Solid-Phase Extraction (Purification) extraction->purification internal_std Add Internal Standard (e.g., C17:0-CoA) internal_std->extraction lc_separation LC Separation (Reversed-Phase) purification->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Signaling cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway LCFA Long-Chain Fatty Acid ACSL ACSL LCFA->ACSL LCACoA Long-Chain Acyl-CoA ACSL->LCACoA ATP, CoA-SH TAG Triacylglycerols (Storage) LCACoA->TAG PL Phospholipids (Membranes) LCACoA->PL CE Cholesteryl Esters LCACoA->CE beta_ox β-Oxidation (Energy Production) LCACoA->beta_ox

References

A Comparative Guide to 17-Methylnonadecanoyl-CoA and Nonadecanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17-methylnonadecanoyl-CoA and nonadecanoyl-CoA, two long-chain fatty acyl-CoAs that, despite their structural similarities, exhibit distinct metabolic fates and enzymatic interactions. Understanding these differences is crucial for researchers investigating fatty acid metabolism, developing novel therapeutics, and interpreting complex metabolic data.

Introduction to the Molecules

Nonadecanoyl-CoA is the activated form of nonadecanoic acid (C19:0), a straight-chain saturated fatty acid with an odd number of carbon atoms. While less common than its even-chained counterparts like palmitoyl-CoA or stearoyl-CoA, it serves as a valuable tool in metabolic studies for tracing the pathways of odd-chain fatty acid oxidation.

This compound is the activated form of 17-methylnonadecanoic acid, a branched-chain fatty acid. The methyl group at the 17th position creates a terminal iso-branch, which significantly influences its metabolic processing compared to its straight-chain isomer. For the purpose of this guide, we will consider this compound to be derived from 17-methyloctadecanoic acid, a C19 fatty acid, to allow for a direct structural comparison with nonadecanoyl-CoA.

Cellular Uptake and Activation

The initial steps of metabolism for both fatty acids involve cellular uptake and activation to their respective CoA thioesters. Long-chain fatty acids are taken up by cells through both passive diffusion and protein-mediated transport involving transporters like CD36, Fatty Acid Transport Proteins (FATPs), and Fatty Acid Binding Proteins (FABPs)[1][2]. Once inside the cell, they are activated by acyl-CoA synthetases (ACS) in an ATP-dependent reaction[3].

Metabolic Pathways and Key Differences

The primary metabolic pathway for both fatty acyl-CoAs is beta-oxidation. However, their structural differences lead to distinct enzymatic processing and end-products.

Nonadecanoyl-CoA Metabolism

The metabolism of nonadecanoyl-CoA follows the conventional mitochondrial beta-oxidation pathway for odd-chain fatty acids. Through successive cycles of dehydrogenation, hydration, oxidation, and thiolysis, two-carbon acetyl-CoA units are cleaved off[6][7]. Due to its 19-carbon chain, nonadecanoyl-CoA undergoes eight cycles of beta-oxidation, producing eight molecules of acetyl-CoA. The final cleavage results in a three-carbon unit, propionyl-CoA [2][8][9].

Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA , an intermediate of the Krebs cycle[10][11]. This makes odd-chain fatty acids like nonadecanoic acid gluconeogenic precursors.

This compound Metabolism

The metabolism of this compound also proceeds via beta-oxidation. The iso-branch at the antepenultimate carbon does not sterically hinder the initial cycles of the beta-oxidation spiral. However, the final stages of oxidation yield different products compared to its straight-chain counterpart. After seven cycles of beta-oxidation, which produce seven molecules of acetyl-CoA, the remaining five-carbon branched-chain acyl-CoA undergoes a final thiolysis to yield one molecule of acetyl-CoA and one molecule of isobutyryl-CoA (a four-carbon branched-chain acyl-CoA).

Isobutyryl-CoA is derived from the catabolism of the amino acid valine and enters a different metabolic pathway than propionyl-CoA[12]. It is subsequently metabolized to propionyl-CoA, which can then be converted to succinyl-CoA.

Comparative Data

Direct comparative quantitative data on the enzyme kinetics and cellular uptake for this compound and nonadecanoyl-CoA are scarce in published literature. The following tables provide a summary of the expected metabolic products and general enzymatic considerations based on studies of related long-chain and branched-chain fatty acids.

Table 1: Comparison of Metabolic Products

FeatureThis compoundNonadecanoyl-CoA
Beta-Oxidation Cycles 88
Acetyl-CoA Produced 88
Final Thiolysis Product Isobutyryl-CoAPropionyl-CoA
Krebs Cycle Entry Point Succinyl-CoA (via Propionyl-CoA)Succinyl-CoA
Gluconeogenic Potential YesYes

Table 2: General Enzymatic Considerations

EnzymeSubstrateExpected Kinetic ProfileReference
Acyl-CoA Synthetase Nonadecanoyl-CoAStandard activity for very-long-chain fatty acids.[4]
This compoundActivity may be reduced compared to straight-chain counterparts.[13]
Acyl-CoA Dehydrogenase Nonadecanoyl-CoASubstrate for very-long-chain acyl-CoA dehydrogenase (VLCAD).[14][15]
This compoundMay be a poorer substrate for VLCAD, potentially leading to a slower oxidation rate.[13][16]

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol can be used to compare the activation of nonadecanoic acid and 17-methylnonadecanoic acid by acyl-CoA synthetases.

Materials:

  • Purified or recombinant acyl-CoA synthetase

  • Nonadecanoic acid

  • 17-methylnonadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., DTNB for measuring free CoA)

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, ATP, CoA, and either nonadecanoic acid or 17-methylnonadecanoic acid at various concentrations.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction at different time points by adding a quenching solution (e.g., perchloric acid).

  • Measure the consumption of CoA or the production of AMP using a suitable method, such as spectrophotometry with DTNB or HPLC.

  • Calculate initial reaction velocities and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation[17].

Protocol 2: Cellular Uptake Assay

This protocol can be used to compare the uptake of radiolabeled nonadecanoic acid and 17-methylnonadecanoic acid into cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Radiolabeled fatty acids (e.g., [³H]nonadecanoic acid, [³H]17-methylnonadecanoic acid)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA)

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA and phloretin)

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Plate cells in multi-well plates and grow to confluence.

  • Wash cells with uptake buffer.

  • Add the uptake buffer containing the radiolabeled fatty acid at various concentrations.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Stop the uptake by aspirating the radioactive medium and washing the cells rapidly with ice-cold stop solution.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates for normalization.

  • Calculate the initial uptake rates and determine kinetic parameters if saturation is observed.

Signaling Pathways and Logical Relationships

The metabolism of both fatty acyl-CoAs is intricately linked to cellular energy status and signaling pathways. The end products of their oxidation, acetyl-CoA and Krebs cycle intermediates, influence pathways such as gluconeogenesis, ketogenesis, and lipogenesis.

metabolic_pathways cluster_nonadecanoyl Nonadecanoyl-CoA Metabolism cluster_methylnonadecanoyl This compound Metabolism Nonadecanoyl-CoA Nonadecanoyl-CoA Beta-Oxidation_N Beta-Oxidation (8 cycles) Nonadecanoyl-CoA->Beta-Oxidation_N Acetyl-CoA_N 8 Acetyl-CoA Beta-Oxidation_N->Acetyl-CoA_N Propionyl-CoA Propionyl-CoA Beta-Oxidation_N->Propionyl-CoA Krebs_Cycle_N Krebs Cycle Acetyl-CoA_N->Krebs_Cycle_N Succinyl-CoA_N Succinyl-CoA Propionyl-CoA->Succinyl-CoA_N Succinyl-CoA_N->Krebs_Cycle_N This compound This compound Beta-Oxidation_M Beta-Oxidation (8 cycles) This compound->Beta-Oxidation_M Acetyl-CoA_M 8 Acetyl-CoA Beta-Oxidation_M->Acetyl-CoA_M Isobutyryl-CoA Isobutyryl-CoA Beta-Oxidation_M->Isobutyryl-CoA Krebs_Cycle_M Krebs Cycle Acetyl-CoA_M->Krebs_Cycle_M Propionyl-CoA_M Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA_M Succinyl-CoA_M Succinyl-CoA Propionyl-CoA_M->Succinyl-CoA_M Succinyl-CoA_M->Krebs_Cycle_M experimental_workflow Start Start: Fatty Acid Substrates Cellular_Uptake Cellular Uptake Assay (Radiolabeled FAs) Start->Cellular_Uptake Activation Acyl-CoA Synthetase Activity Assay Start->Activation Beta_Oxidation Metabolite Profiling (LC-MS/MS) Cellular_Uptake->Beta_Oxidation Activation->Beta_Oxidation Data_Analysis Kinetic Analysis & Metabolic Flux Calculation Beta_Oxidation->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

Enzymatic Activity of 17-Methylnonadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of 17-methylnonadecanoyl-CoA, a very-long-chain anteiso-branched fatty acyl-CoA, in the context of other acyl-CoAs. Due to a lack of specific experimental data for this compound in the current scientific literature, this document focuses on the key enzymatic pathways involved in the metabolism of branched-chain and very-long-chain fatty acids. We present available quantitative data for related acyl-CoA molecules to offer a comparative framework and provide detailed experimental protocols that can be adapted to study the enzymatic activity of this compound.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are characterized by the presence of one or more methyl groups along their acyl chain. They are found in various organisms and can be synthesized de novo from branched-chain amino acid catabolism.[1] BCFAs, such as this compound, play roles in membrane fluidity and cellular signaling. Their metabolism involves several key enzyme classes, including acyl-CoA synthetases, acyl-CoA oxidases, and carnitine palmitoyltransferases.

Metabolic Pathway Overview

The metabolism of this compound is expected to follow the general pathways established for other very-long-chain fatty acids (VLCFAs) and BCFAs. This involves an initial activation step, followed by degradation through β-oxidation, which for VLCFAs and BCFAs, primarily occurs in peroxisomes.[2][3]

Metabolic Pathway of Branched-Chain Very-Long-Chain Fatty Acids cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondria 17-methylnonadecanoic_acid 17-Methylnonadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 17-methylnonadecanoic_acid->ACSL Activation 17-methylnonadecanoyl_CoA This compound CPT1 Carnitine Palmitoyltransferase I (CPT I) 17-methylnonadecanoyl_CoA->CPT1 ACOX Acyl-CoA Oxidase (ACOX) 17-methylnonadecanoyl_CoA->ACOX Peroxisomal Transport ACSL->17-methylnonadecanoyl_CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 Carnitine Palmitoyltransferase II (CPT II) Acylcarnitine->CPT2 Mitochondrial Transport Beta_Oxidation β-Oxidation Cycles ACOX->Beta_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Mito_Acyl_CoA Acyl-CoA CPT2->Mito_Acyl_CoA Mito_Beta_Oxidation β-Oxidation Mito_Acyl_CoA->Mito_Beta_Oxidation Acetyl_CoA Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA ACSL Assay Workflow A Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2) B Add [1-¹⁴C]this compound (Substrate) A->B C Initiate with ACSL Enzyme B->C D Incubate at 37°C C->D E Stop Reaction (Quenching Solution) D->E F Phase Separation (Heptane Extraction) E->F G Aqueous Phase (contains Acyl-CoA) F->G H Measure Radioactivity (Scintillation Counting) G->H ACOX Assay Workflow A Prepare Reaction Mix (Buffer, FAD, HRP, Chromogen) B Add ACOX Enzyme A->B C Initiate with this compound B->C D Monitor Absorbance Change C->D E Calculate H₂O₂ Production Rate D->E CPT Assay Workflow A Prepare Reaction Mix (Buffer, BSA) B Add CPT Enzyme A->B C Initiate with Substrates (Acyl-CoA, [³H]Carnitine) B->C D Incubate at 37°C C->D E Stop Reaction (HCl) D->E F Extract Acylcarnitine (Butanol) E->F G Measure Radioactivity F->G

References

A Comparative Guide to the Quantification of 17-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of 17-methylnonadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A derivative. While direct cross-validation studies for this specific analyte are not extensively published, this document outlines the most robust and widely accepted analytical techniques for long-chain fatty acyl-CoAs, which are directly applicable. The primary method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.

Methodological Comparison

The quantification of long-chain acyl-CoAs like this compound is predominantly achieved through variations of liquid chromatography-mass spectrometry. The key differences lie in the mass analyzer used and the chromatographic conditions.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS (Triple Quadrupole) Separation by reversed-phase liquid chromatography followed by detection using a triple quadrupole mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.High sensitivity and specificity, excellent for targeted quantification, robust and widely available.May not be ideal for untargeted profiling of unknown acyl-CoAs.
LC-HRMS (e.g., Orbitrap, TOF) Separation by liquid chromatography coupled to a high-resolution mass spectrometer.Allows for simultaneous quantification and identification of a broad range of acyl-CoAs (metabolomics), high mass accuracy reduces interferences.[1]Data analysis can be more complex, instrumentation may be less accessible than triple quadrupoles.
HPLC-UV Separation by High-Performance Liquid Chromatography with detection via UV absorbance of the adenine (B156593) ring in Coenzyme A.Simpler instrumentation compared to MS.Lower sensitivity and specificity, susceptible to interference from other UV-absorbing compounds.[2]

Performance Characteristics of LC-MS/MS Methods

The following table summarizes typical performance data for the quantification of long-chain fatty acyl-CoAs using LC-MS/MS, which can be expected for this compound.

ParameterTypical Performance
Limit of Detection (LOD) Sub-picomole range[3]
Limit of Quantification (LOQ) Low picomole range
Linearity Wide dynamic range, typically several orders of magnitude
Accuracy 94.8% to 110.8%[4][5]
Precision (Intra-run) 1.2% to 4.4%[4][5]
Precision (Inter-run) 2.6% to 12.2%[4][5]

Experimental Protocols

A detailed experimental protocol for the quantification of this compound using LC-MS/MS is provided below. This protocol is a generalized procedure and may require optimization for specific sample matrices.

Sample Preparation (Solid-Phase Extraction)
  • Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent to isolate lipids and acyl-CoAs.[5]

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge for the enrichment and purification of long-chain acyl-CoAs.

    • Condition the cartridge with methanol (B129727) and then with water.

    • Load the sample extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 8).[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 30 °C.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Analyzer: Triple quadrupole mass spectrometer.

    • Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

    • Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common neutral loss for acyl-CoAs is 507 Da.[4][5]

    • Internal Standard: Utilize an odd-chain-length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard for accurate quantification.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Homogenization LLE Liquid-Liquid Extraction Tissue->LLE SPE Solid-Phase Extraction LLE->SPE DryRecon Drying & Reconstitution SPE->DryRecon LC LC Separation (C18 Column) DryRecon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound quantification.

logical_comparison cluster_methods Quantification Methods cluster_attributes Performance Attributes LC_MSMS LC-MS/MS (Triple Quad) Sensitivity Sensitivity LC_MSMS->Sensitivity High Specificity Specificity LC_MSMS->Specificity High Throughput Throughput LC_MSMS->Throughput High Cost Cost LC_MSMS->Cost Moderate-High LC_HRMS LC-HRMS (Orbitrap/TOF) LC_HRMS->Sensitivity High LC_HRMS->Specificity Very High LC_HRMS->Throughput Moderate LC_HRMS->Cost High HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Specificity Low HPLC_UV->Throughput High HPLC_UV->Cost Low

Caption: Logical comparison of quantification methods.

References

Confirming the Identity of 17-Methylnonadecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of specific lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 17-methylnonadecanoyl-CoA, a branched-chain long-chain fatty acyl-CoA, in biological samples. We present a detailed overview of the leading technology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare it with the more classical approach of High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The analysis of long-chain acyl-CoAs like this compound is essential for understanding various metabolic pathways, including fatty acid metabolism and its role in disease.[1][2] Altered levels of these molecules can be indicative of metabolic disorders, making their precise measurement critical for biomarker discovery and pharmacological studies.[1] This guide offers a comparative analysis of the predominant analytical methods, supported by experimental protocols and data, to aid researchers in selecting the most suitable technique for their specific needs.

Method Comparison: LC-MS/MS vs. HPLC-UV

The primary challenge in analyzing this compound lies in its low abundance in complex biological matrices and the need to differentiate it from other structurally similar lipids. The two main techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the analysis of acyl-CoAs due to its superior sensitivity and specificity.[1][2][3] This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more traditional and widely available technique. It relies on the separation of the analyte by HPLC and its detection by UV absorbance. While less sensitive and specific than LC-MS/MS, it can be a viable option for certain applications.

The following table summarizes the key performance characteristics of these two methods for the analysis of long-chain acyl-CoAs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation by LC, followed by mass-based detection and fragmentation for structural confirmation.Separation by LC, followed by detection based on UV absorbance of the adenine (B156593) group in Coenzyme A.
Specificity Very High (ability to distinguish based on mass-to-charge ratio and fragmentation pattern).Moderate (risk of co-elution with other UV-absorbing compounds).
Sensitivity High (sub-picomole to femtomole range).Low (picomole to nanomole range).
Quantitative Accuracy High (utilizes stable isotope-labeled internal standards).Moderate (can be affected by matrix effects and baseline noise).
Throughput High (rapid analysis times).Moderate.
Cost High (instrumentation and maintenance).Low to Moderate.
Expertise Required High.Moderate.

Experimental Protocols

Protocol 1: Identification of this compound using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 50-100 mg of tissue or cell pellet in ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water.

  • Centrifuge to separate the phases and collect the upper aqueous phase containing the acyl-CoAs.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar interferences.

  • Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 1063.05 [M+H]⁺ (based on a molecular weight of 1062.05 g/mol ).

      • Product Ion (Q3): m/z 556.0 (resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety, 507 Da).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 30-50 eV.

Protocol 2: Identification of this compound using HPLC-UV

This protocol provides a method for the analysis of this compound using HPLC with UV detection.

1. Sample Preparation

  • Follow the same sample preparation procedure as described for LC-MS/MS (Protocol 1, Step 1) to extract and purify the acyl-CoAs.

2. HPLC-UV Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 1.0 mL/min.

  • UV Detection:

    • Wavelength: 260 nm (to detect the adenine moiety of Coenzyme A).

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind method selection, the following diagrams illustrate the workflows for both LC-MS/MS and HPLC-UV analysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization Homogenization in Methanol/Chloroform/Water Extraction Aqueous Phase Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Evaporation and Reconstitution SPE->Concentration LC_Separation Reversed-Phase LC Separation Concentration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Mass Selection (Q1: m/z 1063.05) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Fragment Detection (Q3: m/z 556.0) CID->MS2 Quantification Quantification vs. Internal Standard MS2->Quantification Confirmation Identity Confirmation Quantification->Confirmation

LC-MS/MS workflow for this compound analysis.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Homogenization Homogenization in Methanol/Chloroform/Water Extraction Aqueous Phase Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Evaporation and Reconstitution SPE->Concentration HPLC_Separation Reversed-Phase HPLC Separation Concentration->HPLC_Separation UV_Detection UV Detection (260 nm) HPLC_Separation->UV_Detection Quantification Quantification based on Peak Area UV_Detection->Quantification Identification Identification based on Retention Time Quantification->Identification

HPLC-UV workflow for this compound analysis.

Conclusion

The choice of analytical method for confirming the identity of this compound in biological samples is highly dependent on the specific research question, required sensitivity, and available resources. For researchers requiring high sensitivity, specificity, and accurate quantification, LC-MS/MS is the unequivocally superior method . Its ability to provide structural information through fragmentation is invaluable for unambiguous identification. However, for laboratories with limited access to mass spectrometry, HPLC-UV can serve as a viable, lower-cost alternative , particularly for samples where the concentration of the analyte is expected to be relatively high. By understanding the strengths and limitations of each technique, researchers can make an informed decision to best achieve their analytical goals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 17-methylnonadecanoyl-CoA and other related lipids, focusing on their relative abundance, metabolic pathways, and the analytical methods used for their quantification. Due to the limited availability of specific quantitative data for this compound, this guide leverages data on the broader class of branched-chain fatty acids (BCFAs) to provide a comparative framework.

Relative Abundance of Fatty Acyl-CoAs

The intracellular concentration of fatty acyl-CoAs can vary significantly depending on the cell type, metabolic state, and diet. While specific data for this compound is scarce, we can infer its likely low abundance relative to more common straight-chain and shorter branched-chain fatty acyl-CoAs based on the general distribution of fatty acids in mammalian systems.

Fatty Acyl-CoA ClassRepresentative LipidsTypical Relative AbundanceReference Tissues/Cells
Short-Chain Acyl-CoAs Acetyl-CoA, Malonyl-CoA, Propionyl-CoAHighUbiquitous
Medium-Chain Acyl-CoAs Octanoyl-CoA, Decanoyl-CoAModerate to LowLiver, Brown Adipose Tissue
Long-Chain Acyl-CoAs Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0), Oleoyl-CoA (C18:1)HighMost tissues
Branched-Chain Acyl-CoAs (BCFAs) Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoALowAdipose tissue, Ruminant-derived products
Very-Long-Chain Acyl-CoAs (VLCFAs) Lignoceroyl-CoA (C24:0), Cerotoyl-CoA (C26:0)LowBrain, Liver, Skin
Odd-Chain Acyl-CoAs Pentadecanoyl-CoA (C15:0), Heptadecanoyl-CoA (C17:0)LowAdipose tissue, Dairy products
Methyl-Branched Long-Chain Acyl-CoAs This compound Very Low (Inferred)Likely in tissues with active BCAA metabolism

This table provides a generalized comparison. Actual concentrations can vary significantly.

Metabolic Pathways

Branched-chain fatty acids, including this compound, are primarily derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1] These amino acids are transaminated to their respective α-keto acids, which are then oxidatively decarboxylated to form short-chain branched acyl-CoA esters (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[1] These can then be elongated by fatty acid synthase (FAS) and other elongases, using malonyl-CoA as the two-carbon donor, to form longer-chain BCFAs.[1][2]

The degradation of BCFAs often involves peroxisomal β-oxidation, particularly for very-long-chain and branched-chain fatty acyl-CoAs.[3]

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT SC_BCAcylCoA Short-Chain Branched Acyl-CoAs BCKA->SC_BCAcylCoA BCKDH Elongation Fatty Acid Elongation (FAS, Elongases) SC_BCAcylCoA->Elongation LC_BCAcylCoA Long-Chain Branched Acyl-CoAs (e.g., this compound) Elongation->LC_BCAcylCoA MalonylCoA Malonyl-CoA MalonylCoA->Elongation

Caption: Biosynthesis of long-chain branched fatty acyl-CoAs from branched-chain amino acids.

Potential Signaling Role of Branched-Chain Fatty Acyl-CoAs

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[3] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.

PPARa_Activation BCFA_CoA Branched-Chain Fatty Acyl-CoAs PPARa PPARα BCFA_CoA->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to Gene_Expression Upregulation of Fatty Acid Oxidation Genes PPRE->Gene_Expression Initiates Transcription AcylCoA_Workflow Sample Tissue/Cell Sample Homogenization Homogenization & Extraction (e.g., with organic solvents) Sample->Homogenization SPE Solid Phase Extraction (SPE) (for cleanup and enrichment) Homogenization->SPE LC_Separation LC Separation (Reversed-Phase C18 column) SPE->LC_Separation MS_Detection MS/MS Detection (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification (using internal standards) MS_Detection->Quantification

References

A Comparative Guide to Analytical Platforms for the Detection of 17-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipid species like 17-methylnonadecanoyl-CoA is critical for advancing research in metabolic disorders and therapeutic interventions. This guide provides an objective comparison of the primary analytical platforms utilized for the analysis of long-chain branched acyl-CoAs, with a focus on providing supporting data and detailed methodologies to aid in platform selection.

Introduction to this compound Analysis

This compound is a long-chain branched acyl-coenzyme A molecule. The analysis of such molecules is often challenging due to their complex structure, low endogenous concentrations, and the presence of isomeric forms. The two most prominent and powerful techniques for the analysis of these and other lipid molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is dictated by the specific requirements of the study, including the need for derivatization, sensitivity, and the desired scope of the analysis.

Comparison of Analytical Platforms

The selection of an appropriate analytical platform is a critical decision in the experimental workflow. Both GC-MS and LC-MS/MS offer robust solutions for the analysis of fatty acids and their CoA esters, each with distinct advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by tandem mass spectrometry for detection and quantification.
Derivatization Generally required to increase volatility and thermal stability of fatty acids (e.g., conversion to Fatty Acid Methyl Esters - FAMEs).[1][2]Not always necessary for acyl-CoAs, allowing for the analysis of the intact molecule.[2]
Limit of Detection (LOD) 5–10 ng/mL for fatty acid analysis.[1]Can be as low as 0.5 ng/mL for branched-chain fatty acids and 1-5 fmol for acyl-CoAs.[1][3]
Throughput Can be lower due to longer run times and sample preparation (derivatization).Higher throughput is often achievable with faster chromatography and simpler sample preparation.
Compound Coverage Excellent for volatile and semi-volatile compounds. Well-established libraries for FAMEs.Broader coverage of non-volatile and thermally labile molecules, including intact acyl-CoAs.[4][5]
Reproducibility High reproducibility, with reported coefficients of variation (CV) often below 5% for intra-batch replicates.[1]Excellent reproducibility with CVs typically below 15%.[6]
Primary Application Widely used for profiling of total fatty acid composition after hydrolysis.[7][8]Preferred for targeted quantification of intact lipid species, including acyl-CoAs, from complex biological matrices.[5][6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of long-chain branched fatty acids and acyl-CoAs using GC-MS and LC-MS/MS.

GC-MS Protocol for 17-methylnonadecanoic Acid (as FAME)

This protocol outlines the steps for the analysis of the fatty acid component of this compound following hydrolysis and derivatization.

  • Sample Preparation & Hydrolysis:

    • To a known amount of biological sample (e.g., tissue homogenate, cell lysate), add an internal standard (e.g., heptadecanoic acid).

    • Perform alkaline hydrolysis by adding methanolic NaOH and heating to release the fatty acid from the CoA ester.

    • Acidify the mixture to protonate the fatty acids.

  • Extraction:

    • Extract the fatty acids from the aqueous solution using an organic solvent such as hexane (B92381) or diethyl ether.

    • Repeat the extraction process to ensure complete recovery.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Derivatization to FAMEs:

    • Reconstitute the dried extract in a solution of BF3 in methanol.

    • Heat the mixture to facilitate the methylation of the fatty acids.

    • After cooling, add water and extract the FAMEs with hexane.

    • Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-225ms).[9]

    • Injector: Operate in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to elute the FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in electron ionization (EI) mode.[1] Acquire data in full scan mode or selected ion monitoring (SIM) for targeted analysis.[9]

LC-MS/MS Protocol for Intact this compound

This protocol describes the analysis of the intact acyl-CoA molecule.

  • Sample Preparation & Extraction:

    • To a biological sample, add an internal standard (e.g., C17:0-CoA).[3]

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs.[6][10] A common method involves extraction with an acidic organic solvent mixture (e.g., acetonitrile/methanol/water).[4]

    • Centrifuge to pellet proteins and other insoluble material.

    • Transfer the supernatant containing the acyl-CoAs and evaporate to dryness.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A gradient of two solvents is typically employed, for example, an aqueous solution with an ion-pairing agent or a high pH mobile phase with an organic modifier like acetonitrile.[6]

    • Flow Rate: A typical flow rate for analytical scale LC is 0.2-0.5 mL/min.

    • MS Detection:

      • Ionization: Use electrospray ionization (ESI) in positive ion mode.[6]

      • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion for this compound and a specific product ion for detection.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the decision-making involved in selecting an analytical platform, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Lipids / Acyl-CoAs Sample->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis LC_Separation LC Separation Extraction->LC_Separation Derivatization Derivatization (FAMEs) Hydrolysis->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis & Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

General experimental workflows for GC-MS and LC-MS/MS analysis.

G start Start: Need to detect This compound question1 Is analysis of the intact acyl-CoA required? start->question1 question2 Is the highest sensitivity (sub-ng/mL) critical? question1->question2 No lcms LC-MS/MS Platform question1->lcms Yes question2->lcms Yes gcms GC-MS Platform question2->gcms No hydrolysis_note Requires hydrolysis and derivatization to analyze the fatty acid moiety. gcms->hydrolysis_note

References

A Functional Comparison of 17-Methylnonadecanoyl-CoA and Other Branched-Chain Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of 17-methylnonadecanoyl-CoA with other significant branched-chain lipids. This document synthesizes available data to highlight differences in their metabolic pathways, cellular functions, and potential roles in health and disease.

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. These branches confer unique physicochemical properties that influence their biological roles, distinguishing them from their straight-chain counterparts. This compound, a long-chain iso-BCFA, is an important metabolic intermediate. Understanding its functional profile in comparison to other BCFAs, such as the well-studied phytanic and pristanic acids, as well as other iso- and anteiso-BCFAs, is crucial for elucidating their physiological significance and therapeutic potential.

Comparative Overview of Branched-Chain Lipids

While direct experimental data on this compound is limited, its functional characteristics can be inferred from its structure as a C20 iso-BCFA and by comparing it to other well-characterized branched-chain lipids. The position of the methyl branch significantly impacts the lipid's physical properties and its interaction with metabolic enzymes.

FeatureThis compound (Inferred)Phytanoyl-CoAPristanoyl-CoAOther Iso-BCFAs (e.g., 15-methylhexadecanoyl-CoA)Other Anteiso-BCFAs (e.g., 14-methylhexadecanoyl-CoA)
Structure C20, iso-branched (methyl on n-2 carbon)C20, multi-branchedC15, multi-branchedOdd or even carbon number, iso-branchedOdd or even carbon number, anteiso-branched
Primary Metabolic Pathway Peroxisomal β-oxidationα-oxidation followed by peroxisomal β-oxidation[1][2][3]Peroxisomal β-oxidation[4][5][6]Peroxisomal and mitochondrial β-oxidationPeroxisomal and mitochondrial β-oxidation
Effect on Membrane Fluidity Increases membrane fluidity[7][8][9][10]Increases membrane fluidityIncreases membrane fluidityIncreases membrane fluidity, generally less than anteiso-BCFAs[10][11]More effectively increases membrane fluidity than iso-BCFAs[10][11]
Gene Regulation (Lipid Metabolism) Likely decreases expression of FASN and SREBP1[4][12]Activates PPARα[13]Activates PPARαDecreases expression of FASN and SREBP1 in hepatocytes[4][12]May increase expression of FASN in hepatocytes[4][12]
Gene Regulation (Inflammation) Likely decreases expression of pro-inflammatory markers (e.g., CRP, IL-6)[12][14]Anti-inflammatory effects reportedAnti-inflammatory effects reportedDecreases expression of CRP and IL-6[12]May increase expression of CRP and IL-6[12]
Dietary Sources Dairy products, ruminant meats[15]Dairy products, ruminant fats, certain fish[1]Metabolic product of phytanic acid[2]Dairy products, ruminant meats[15]Dairy products, ruminant meats[15]

Metabolic Pathways of Branched-Chain Lipids

The metabolism of branched-chain fatty acids is distinct from that of straight-chain fatty acids, often requiring specialized enzymatic pathways.

α-Oxidation and β-Oxidation of Phytanic Acid and Pristanic Acid

Phytanic acid, due to its methyl group at the β-carbon, cannot be directly metabolized by β-oxidation. It first undergoes α-oxidation in the peroxisome to yield pristanic acid and a molecule of CO2.[2][3] Pristanic acid is then activated to pristanoyl-CoA and can be degraded via peroxisomal β-oxidation.[4][5][6]

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_Oxidation α-Oxidation (Peroxisome) Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid Pristanic Acid alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase beta_Oxidation β-Oxidation (Peroxisome) Pristanoyl_CoA->beta_Oxidation Acetyl_CoA Acetyl-CoA beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA

Metabolism of Phytanic Acid.
β-Oxidation of this compound and Other Iso- and Anteiso-BCFAs

Long-chain iso- and anteiso-BCFAs, such as this compound, are typically metabolized through β-oxidation, primarily within peroxisomes due to their chain length.[16] The process is similar to that for straight-chain fatty acids but can yield different end products, such as propionyl-CoA, in addition to acetyl-CoA.

BCFA 17-Methylnonadecanoic Acid (or other iso/anteiso BCFA) BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase Peroxisomal_beta_Oxidation Peroxisomal β-Oxidation BCFA_CoA->Peroxisomal_beta_Oxidation Acetyl_CoA Acetyl-CoA Peroxisomal_beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_beta_Oxidation->Propionyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisomal_beta_Oxidation->Shortened_Acyl_CoA Mitochondrial_beta_Oxidation Mitochondrial β-Oxidation Mitochondrial_beta_Oxidation->Acetyl_CoA Mitochondrial_beta_Oxidation->Propionyl_CoA Shortened_Acyl_CoA->Mitochondrial_beta_Oxidation

Metabolism of Long-Chain BCFAs.

Cellular Functions and Signaling

Branched-chain lipids are integral components of cellular membranes and are emerging as important signaling molecules.

Regulation of Membrane Fluidity

The methyl branches of BCFAs disrupt the tight packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[7][8][9][10] This is crucial for maintaining membrane function, especially in organisms exposed to low temperatures.[5] Anteiso-BCFAs are generally more effective at increasing membrane fluidity than iso-BCFAs due to the position of the methyl group.[10][11]

a1 Tight Packing a2 Lower Fluidity a1->a2 a3 Higher Phase Transition Temp. a2->a3 b1 Disrupted Packing b2 Higher Fluidity b1->b2 b3 Lower Phase Transition Temp. b2->b3

Effect of BCFAs on Membrane Properties.
Gene Expression and Signaling

BCFAs can modulate the expression of genes involved in lipid metabolism and inflammation. Iso-BCFAs have been shown to decrease the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), in liver cells.[4][12] They may also reduce the expression of inflammatory markers like C-reactive protein (CRP) and Interleukin-6 (IL-6).[12] In contrast, some studies suggest that anteiso-BCFAs might have opposing effects on the expression of these genes.[4][12]

Experimental Protocols

Accurate analysis and quantification of branched-chain lipids are essential for understanding their function. Below are generalized protocols for their analysis.

Lipid Extraction

Objective: To extract total lipids from biological samples (cells, tissues, or plasma).

Methodology: A modified Folch or Bligh-Dyer method is commonly used.

  • Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

  • Add water to create a biphasic system and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Saponification and Fatty Acid Methyl Ester (FAME) Preparation

Objective: To hydrolyze acylglycerols and other complex lipids and convert the released fatty acids to their more volatile methyl esters for gas chromatography analysis.

Methodology:

  • Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide.

  • Heat the sample to induce saponification.

  • Add a boron trifluoride-methanol solution and heat to methylate the fatty acids.

  • Extract the FAMEs with hexane (B92381).

  • Wash the hexane phase with water and dry it over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify individual BCFAs.

Methodology:

  • Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME analysis).

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • Identify the BCFAs by their retention times and mass spectra, comparing them to known standards.

  • Quantify the BCFAs by integrating the peak areas and comparing them to an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

Objective: To directly quantify this compound and other acyl-CoAs.

Methodology:

  • Extract acyl-CoAs from tissues or cells using an acidic solvent mixture (e.g., isopropanol/water/acetic acid).

  • Separate the acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing agent or on a suitable column under alkaline conditions.[17]

  • Detect and quantify the specific acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18]

  • Use stable isotope-labeled internal standards for accurate quantification.[17]

Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization FAME Preparation Extraction->Derivatization LC_MS LC-MS/MS Analysis (for Acyl-CoAs) Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Analysis GC_MS->Data LC_MS->Data

Workflow for BCFA Analysis.

Conclusion

This compound, as a long-chain iso-BCFA, likely plays a significant role in modulating membrane fluidity and cellular signaling, with potential anti-inflammatory and lipid-lowering properties. Its functions appear to be distinct from multi-branched fatty acids like phytanic acid, which requires a unique metabolic pathway, and may differ subtly from anteiso-BCFAs in its influence on gene expression. Further direct experimental investigation into the metabolism and biological activities of this compound is warranted to fully elucidate its role in physiology and disease, and to explore its potential as a therapeutic target or biomarker.

References

Safety Operating Guide

Navigating the Safe Disposal of 17-Methylnonadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 17-methylnonadecanoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from general laboratory safety protocols and information from related long-chain fatty acid derivatives.

Disclaimer: Specific safety data sheets (SDS) for this compound were not available at the time of this writing. The following procedures are based on best practices for handling similar chemical compounds. Always consult your institution's specific safety guidelines and the supplier's SDS for definitive protocols.

General Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to understand the general characteristics and necessary precautions for handling long-chain fatty acyl-CoAs. The following table summarizes key safety considerations based on chemically related substances.

Precaution CategoryRecommended ActionRationale
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses or goggles).[1]To prevent skin and eye contact with the chemical.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]To maintain chemical stability and prevent accidental spills or contamination.
Spill Response In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.To contain the spill and prevent further exposure or environmental contamination.
First Aid - Skin Contact Immediately wash with water and soap and rinse thoroughly.[2]To remove the chemical from the skin and prevent irritation.
First Aid - Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[2]To flush the chemical from the eyes and minimize potential damage.
First Aid - Ingestion Do NOT induce vomiting. Seek immediate medical attention.[2][3]To avoid causing further damage to the esophagus.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any laboratory chemical, should be conducted in a manner that prioritizes safety and adheres to all applicable regulations.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste as non-halogenated organic material. Note any solvents or other chemicals mixed with the this compound.

  • Segregate Waste Streams: Do not mix with incompatible waste materials. Keep it separate from aqueous waste, halogenated organic waste, and solid waste unless explicitly permitted by your institution's waste management plan.

2. Containerization:

  • Select Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid that is approved for chemical waste.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Include the appropriate hazard pictograms as determined by your safety officer.

3. Neutralization/Deactivation (If Applicable and Permitted):

  • For many organic compounds, direct disposal without deactivation is the standard procedure.

  • Consult your institution's chemical safety manual or a qualified chemist to determine if a neutralization or deactivation step is necessary and approved for this class of compound. Do not attempt any chemical deactivation without explicit institutional approval and a validated procedure.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.[3]

5. Final Disposal:

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation, including the contents of the waste container.

  • Dispose of the contents and the container at an approved waste disposal plant.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have this compound Waste ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste as Non-Halogenated Organic ppe->identify segregate Segregate from Incompatible Waste Streams identify->segregate container Place in a Labeled, Approved Chemical Waste Container segregate->container store Store Securely in Designated Waste Accumulation Area container->store ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->ehs_pickup end End: Waste Properly Disposed ehs_pickup->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 17-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 17-methylnonadecanoyl-CoA, a coenzyme A derivative intended for research use. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

Due to the limited specific toxicological data on this compound, it is imperative to handle it with care, assuming it could be hazardous. The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesPowder-free nitrile or neoprene gloves are preferred.[1][2]Prevents skin contact and contamination of the product.
Body Protection Lab Coat/GownA disposable gown is preferred, or a clean lab coat.[1]Protects personal clothing from contamination.
Eye and Face Protection Safety Glasses/GogglesWear appropriate protective eyeglasses or chemical safety goggles.[3]Protects eyes from potential splashes or airborne particles.
Respiratory Protection Mask/RespiratorAn N95 or N100 NIOSH-approved mask should be worn if there is a risk of generating dust.[1][4]Prevents inhalation of airborne particles.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory.[5]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from reception to use in experimental protocols.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • The product should be stored in a sealed container, protected from light.

    • Follow the recommended storage temperature provided on the product label, typically in a dry, cool, and well-ventilated place.[3]

  • Preparation for Use :

    • Work in a designated and well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting :

    • If working with a solid, handle it carefully to minimize the generation of dust.

    • Use appropriate tools (e.g., spatulas, weigh paper) for transferring the compound.

    • Prepare aliquots of the desired concentration in a suitable solvent as per your experimental protocol.

  • Experimental Use :

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not ingest or inhale the compound.[3]

    • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Post-Experiment :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of contaminated PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Dispose of the unused compound and its container in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[4]

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh paper, should be collected in a designated hazardous waste container.

  • Liquid Waste : Any solutions containing this compound should be collected in a clearly labeled, sealed waste container for chemical waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Inspect Compound B Store in Cool, Dry, Dark Place A->B C Don Appropriate PPE D Work in Ventilated Area C->D E Weigh and Prepare Solution D->E F Conduct Experiment E->F G Clean Work Area and Equipment F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。